5alpha-Cholestan-3-one
Description
Properties
IUPAC Name |
(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19-,20+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESKGJQREUXSRR-UXIWKSIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016294 | |
| Record name | 5alpha-Cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-88-1 | |
| Record name | 5α-Cholestan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | pha-Cholestanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5alpha-Cholestan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128 - 130 °C | |
| Record name | 5alpha-Cholestanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Biological role of 5alpha-Cholestan-3-one in mammalian metabolism.
The Metabolic Intermediary: 5 -Cholestan-3-one in Mammalian Sterol Flux
Executive Summary
5
For drug development professionals and lipidomics researchers, 5
Biochemistry & Biosynthesis: The Saturation Pathway
The formation of 5
The Canonical Pathway
Unlike the primary bile acid pathway which initiates with 7
-
Oxidation/Isomerization: Cholesterol is converted to 4-Cholesten-3-one by
-hydroxy- -steroid oxidoreductase ( -HSD). This reaction shifts the double bond from to and oxidizes the hydroxyl to a ketone. -
5
-Reduction (The Core Step): 4-Cholesten-3-one is reduced to 5 -Cholestan-3-one by steroid -reductase (SRD5A isoforms). This is the rate-limiting step for cholestanol production. -
Reduction to Alcohol: 5
-C3O is rapidly reduced to Cholestanol ( -cholestan-3 -ol) by -hydroxysteroid dehydrogenase/reductase activity (specifically cytosolic enzymes like AKR1C family members acting as reductases).
Enzymatic Specificity
The conversion of 4-cholesten-3-one to 5
Figure 1: The canonical mammalian pathway for the biosynthesis of Cholestanol via the 5
Pathological Significance: The CTX Connection
While 5
Mechanism of Accumulation
CTX is caused by a deficiency in mitochondrial CYP27A1 (Sterol 27-hydroxylase). This enzyme is required for the acidic pathway of bile acid synthesis.
-
The Blockade: In the absence of CYP27A1, the side-chain oxidation of cholesterol is stalled.
-
The Shunt: The regulatory feedback loop (via FXR/LXR) detects low bile acids and upregulates cholesterol synthesis and 7
-hydroxylase (CYP7A1). -
The Consequence: Excess cholesterol and 7
-hydroxy-4-cholesten-3-one are diverted into the cholestanol pathway.[1] This leads to supraphysiological levels of 5 -C3O and its subsequent reduction to cholestanol, which accumulates in the brain and tendons [1].
Biological Toxicity
Emerging research suggests 5
-
Membrane Biophysics: Like cholestanol, 5
-C3O packs more tightly than cholesterol in phospholipid bilayers due to the saturated steroid nucleus. This increases membrane order (rigidity), potentially impairing membrane protein function [2]. -
Neuromuscular Junction (NMJ): Studies indicate that 5
-C3O can alter synaptic vesicle cycling.[2] At nanomolar concentrations, it has been observed to reduce the amplitude of evoked endplate currents (EPCs) and slow the exocytosis rate of synaptic vesicles, likely by altering lipid raft dynamics at the presynaptic membrane [3].
Analytical Methodology: Validated LC-MS/MS Protocol
Challenge: 5
Reagents & Materials
-
Internal Standard (IS): 5
-Cholestan-3-one-d5 (or d7). Crucial for correcting derivatization efficiency. -
Derivatization Reagent: Girard Reagent P (1-(Carboxymethyl)pyridinium chloride hydrazide).
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).
Step-by-Step Workflow
| Step | Action | Technical Rationale (Why?) |
| 1. Extraction | Homogenize tissue/plasma (50 µL) in 500 µL Chloroform:MeOH containing 10 ng IS. Vortex 1 min, Centrifuge 10,000g. | Bligh-Dyer extraction isolates neutral sterols. Acidification is avoided here to prevent enolization or isomerization. |
| 2. Drying | Transfer lower organic phase to a fresh tube. Evaporate to dryness under | Removes organic solvents that might interfere with the aqueous derivatization reaction. |
| 3. Derivatization | Add 100 µL of Girard P solution (10 mg/mL in MeOH with 1% Formic Acid). Incubate at 60°C for 60 mins . | The acid catalyst promotes Schiff base formation between the C3-ketone and the hydrazine group of Girard P. |
| 4. Quenching | Add 100 µL water. | Stops the reaction and prepares the solvent composition for Reverse Phase LC injection. |
| 5. Analysis | Inject 10 µL into LC-MS/MS (ESI Positive). | The analyte now carries a permanent positive charge |
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 8 minutes.
-
Transitions (MRM):
-
Analyte (5
-C3O-GP): Precursor 520.4 Product 441.4 (Loss of Pyridine). -
IS (d5-C3O-GP): Precursor
525.4 Product 446.4.
-
Figure 2: Derivatization-based workflow for high-sensitivity quantification of 5
Data Interpretation & Quality Control
When analyzing 5
Reference Ranges (Human Plasma)
-
Healthy Controls: < 50 ng/mL (Often near LOQ without derivatization).
-
CTX Patients: 500 - 5000 ng/mL (Significant elevation).
-
5
-Reductase Deficiency: Undetectable (Theoretical, though rarely measured as diagnosis relies on T/DHT ratios).
Troubleshooting Common Artifacts
-
Isobaric Interference: 4-Cholesten-3-one (the precursor) has the same mass (
Da) as 5 -C3O.-
Differentiation: They must be chromatographically separated. 5
-C3O elutes later than 4-cholesten-3-one on C18 columns due to the planar saturated ring system interacting more strongly with the stationary phase.
-
-
Autoxidation: Cholesterol can autoxidize to 7-ketocholesterol, but rarely to 3-ketones ex vivo. However, improper storage can lead to bacterial conversion of cholesterol to 4-cholesten-3-one (via cholesterol oxidase-like activity). Use antimicrobial agents (e.g., azide) if storing plasma at 4°C.
References
-
Salen, G., et al. (1975). "Biosynthesis of cholestanol in cerebrotendinous xanthomatosis." Journal of Clinical Investigation.
-
Björkhem, I., et al. (2001). "On the mechanism of cerebral accumulation of cholestanol in patients with cerebrotendinous xanthomatosis." Proceedings of the National Academy of Sciences.
-
Kasimov, M. R., et al. (2015). "Effects of 5
-cholestan-3-one on the synaptic vesicle cycle at the mouse neuromuscular junction." Biochimica et Biophysica Acta (BBA) - Biomembranes. -
Griffiths, W. J., & Wang, Y. (2011). "Mass spectrometry: from proteomics to metabolomics and lipidomics." Chemical Society Reviews.
A Senior Application Scientist's Guide to Procuring 5alpha-Cholestan-3-one for Research & Development
Introduction: The Role of 5alpha-Cholestan-3-one in Scientific Discovery
5alpha-Cholestan-3-one (CAS No. 566-88-1), also known as 3-Keto-5α-cholestane, is a critical intermediate in cholesterol metabolism and a key molecule in various biological studies.[1] As a 3-oxo-5-alpha-steroid, it serves as a mammalian metabolite and is derived from 5alpha-cholestane.[2] Its importance in the scientific community, particularly for researchers in drug development, endocrinology, and metabolic diseases, cannot be overstated. It is utilized as a reference standard in analytical chemistry, a substrate in enzymatic assays, and a precursor in the synthesis of novel steroid-based therapeutic agents.
This guide provides an in-depth, field-proven perspective on navigating the commercial landscape for 5alpha-Cholestan-3-one. It is designed to empower researchers, scientists, and procurement specialists to make informed decisions, ensuring the acquisition of high-quality material suitable for rigorous scientific applications. We will delve into the nuances of supplier selection, quality assessment, and the practicalities of handling and experimental use.
The Commercial Supplier Landscape: A Comparative Analysis
Selecting a supplier is the foundational step in the procurement process. The choice impacts not only the quality and reproducibility of your experiments but also your budget and project timelines. The market for 5alpha-Cholestan-3-one includes large, well-known chemical suppliers as well as smaller, specialized manufacturers. Below is a comparative table of prominent vendors.
Table 1: Comparison of Commercial Suppliers for 5alpha-Cholestan-3-one
| Supplier | Typical Purity | Available Quantities | Key Documentation | Noteworthy Features |
| Sigma-Aldrich (Merck) | ≥97% (crystalline) | 1 g, 5 g | Certificate of Analysis (CoA), SDS | Extensive quality control data, strong global distribution, Quality Level 200 designation indicates suitability for general lab use. |
| Thermo Scientific Chemicals | 97% | 1 g, 5 g | CoA (Specification Sheet), SDS[3][4] | Products were formerly part of the Alfa Aesar portfolio; known for a broad range of research chemicals.[5] |
| Cayman Chemical | ≥98% | 1 mg, 5 mg, 10 mg | CoA, GC/MS data | Specializes in lipids, biochemicals, and research reagents; often provides detailed analytical data. |
| Steraloids Inc. | Homogeneous (by TLC) | 0.01 g and up | Product Data Sheet | A specialized manufacturer with over 60 years of experience in synthesizing steroids for research.[6] |
| Clearsynth | >98% (by HPLC) | Custom quantities | CoA, MSDS | Leading manufacturer and exporter that can provide high-purity standards and custom synthesis.[7] |
| MedChemExpress | ≥98% | 10 mg, 50 mg, 100 mg | CoA, HPLC, NMR | Focuses on bioactive molecules for drug discovery, providing comprehensive analytical data.[8] |
| TargetMol | ≥98% | 10 mg, 50 mg, 100 mg | CoA, HPLC, NMR | Supplier of compounds for drug screening and research, with a focus on metabolic disease intermediates.[1] |
Disclaimer: Availability, purity, and documentation are subject to change. Always verify with the supplier before purchasing.
Strategic Procurement: A Researcher's Workflow
Acquiring a chemical reagent is more than just a transaction. It's a critical step in the experimental workflow. An error in procurement can lead to compromised data and lost time. The following workflow, grounded in experience, provides a self-validating system for purchasing 5alpha-Cholestan-3-one.
Caption: A three-phase workflow for the strategic procurement of research chemicals.
Expert Insights on the Workflow:
-
Causality in Documentation Review: The Certificate of Analysis (CoA) is paramount. It is your primary assurance of the material's identity and purity. For drug development or quantitative assays, a CoA that only states "Conforms to Structure" is insufficient. Demand a CoA with quantitative data (e.g., HPLC, GC, NMR purity). This validates the supplier's claims and provides a baseline for your own QC.
-
Trustworthiness through Internal QC: Never assume the supplier's CoA is infallible. A simple internal check, like a melting point determination (literature value: 128-130 °C), can quickly flag a potential issue. This step is a self-validating control that builds trust in your starting material. For high-stakes experiments, running a quick HPLC or NMR is a prudent investment.
Essential Protocols: Handling and Stock Solution Preparation
Proper handling and preparation are crucial for obtaining reliable and reproducible results. 5alpha-Cholestan-3-one is typically a white to off-white crystalline solid.[4]
4.1. Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always handle 5alpha-Cholestan-3-one in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, gloves, and a lab coat.[9]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[9] For long-term stability, especially for stock solutions, storage at -20°C or -80°C is recommended.[1][8] Suppliers recommend storing the powder at -20°C for up to 3 years.[1]
-
Solubility: It is insoluble in water.[5] For biological experiments, solvents like Dimethyl Sulfoxide (DMSO) are commonly used. Solubility in DMSO is reported to be less than 10 mM, and sonication may be required to fully dissolve the compound.[1]
4.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a standard stock solution.
Materials:
-
5alpha-Cholestan-3-one (Molecular Weight: 386.65 g/mol )[7]
-
Anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vial
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need to calculate the required mass:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 386.65 g/mol * 1000 mg/g = 3.87 mg
-
-
Weighing: Carefully weigh out approximately 3.87 mg of 5alpha-Cholestan-3-one using an analytical balance. Expert Tip: It is more accurate to weigh a slightly different amount (e.g., 4.10 mg) and adjust the solvent volume accordingly than to try and hit the exact target mass.
-
Dissolution: Transfer the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For example, if you weighed 4.10 mg, the required volume would be:
-
Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) * 1000 (mL/L)
-
Volume (mL) = [4.10 / 386.65] / 0.010 * 1000 = 1.06 mL
-
-
Solubilization: Tightly cap the vial and vortex thoroughly. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect for any remaining particulate matter.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.[8]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C. Stock solutions stored at -80°C are reported to be stable for up to 2 years.[8]
Conclusion
The procurement of 5alpha-Cholestan-3-one, while seemingly routine, is a foundational element of sound scientific research. By adopting a strategic approach that emphasizes supplier diligence, comprehensive documentation review, and robust internal quality control, researchers can ensure the integrity of their starting materials. This guide provides the framework and field-proven insights to empower scientific professionals to navigate the commercial landscape with confidence, ultimately contributing to the reproducibility and success of their research and development endeavors.
References
-
ResearchGate. Studies on the Biosynthesis of 5α-Cholestan-3β-ol. [Link]
-
National Center for Biotechnology Information. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem. [Link]
Sources
- 1. 5α-Cholestan-3-one | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L08726.03 [thermofisher.com]
- 4. 5alpha-Cholestan-3-one, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 5alpha-Cholestan-3-one, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 5α-CHOLESTAN-3-ONE | Steraloids Inc. [steraloids.com]
- 7. clearsynth.com [clearsynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 5α-Cholestan-3-one for Research and Development
Introduction: The Significance of 5α-Cholestan-3-one
5α-Cholestan-3-one, also known as coprostanone, is a crucial intermediate in cholesterol metabolism and a key starting material in the synthesis of various steroidal compounds.[1][2] Its rigid tetracyclic core and specific stereochemistry make it an invaluable tool for researchers in medicinal chemistry, endocrinology, and drug development. Applications range from studying the metabolic pathways of cholesterol-related diseases to serving as a precursor for novel therapeutic agents.[3] This document provides a detailed, field-proven protocol for the synthesis of 5α-Cholestan-3-one, emphasizing the chemical rationale behind each step to ensure reproducibility and high yield.
Strategic Overview: A Two-Step Synthetic Pathway
The most reliable and widely adopted synthesis of 5α-Cholestan-3-one from cholesterol proceeds via a two-step pathway. This strategy is predicated on first oxidizing the C3 hydroxyl group of cholesterol to a ketone, followed by the stereoselective reduction of the C5-C6 double bond.
Caption: High-level overview of the two-step synthesis of 5α-Cholestan-3-one.
Part 1: Oxidation of Cholesterol to Cholest-5-en-3-one
The initial and critical step involves the selective oxidation of the secondary alcohol at the C3 position of cholesterol to a ketone, yielding the intermediate, cholest-5-en-3-one. Several methods can achieve this transformation; however, the choice of oxidant is paramount to avoid unwanted side reactions and ensure a high yield of the desired enone.
Choosing the Right Oxidant: A Comparative Analysis
| Oxidizing Agent | Advantages | Disadvantages |
| Jones Reagent (CrO₃/H₂SO₄ in Acetone) | Potent, rapid, and cost-effective. | Highly acidic conditions can lead to side reactions; chromium waste is toxic. |
| Pyridinium Chlorochromate (PCC) | Milder conditions, highly selective for alcohols. | Stoichiometric use of chromium, potential for difficult purification. |
| Oppenauer Oxidation (Aluminum isopropoxide/Acetone) | Highly selective for secondary alcohols, mild conditions.[4] | Requires high temperatures and large excess of ketone acceptor.[5] |
For this protocol, we will detail the Jones Oxidation due to its efficiency and the well-established procedures for its use with cholesterol.[6] The acidic nature of the Jones reagent is a key consideration. While it can potentially lead to isomerization of the double bond, careful control of the reaction temperature and time minimizes this side reaction.
Mechanism of Jones Oxidation
The Jones oxidation proceeds through the formation of a chromate ester intermediate.[7][8] The alcohol attacks the chromium trioxide, and subsequent elimination, facilitated by a base (water), results in the formation of the ketone and a reduced chromium species.[8]
Caption: Simplified mechanism of Jones Oxidation.
Experimental Protocol: Jones Oxidation of Cholesterol
Materials:
-
Cholesterol
-
Acetone (anhydrous)
-
Jones Reagent (Chromic acid solution)
-
Isopropyl alcohol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve cholesterol in a minimal amount of anhydrous acetone.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Addition of Jones Reagent: While stirring vigorously, add the Jones Reagent dropwise to the cholesterol solution. The color of the solution will change from orange to a greenish-brown precipitate.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching the Reaction: Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and a green precipitate of chromium salts is fully formed.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude cholest-5-en-3-one by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Part 2: Catalytic Hydrogenation of Cholest-5-en-3-one to 5α-Cholestan-3-one
The second step is the stereoselective reduction of the C5-C6 double bond of cholest-5-en-3-one to yield the desired 5α-cholestan-3-one. The stereochemistry at the C5 position is critical and is controlled by the choice of catalyst and reaction conditions.
Stereoselectivity in Catalytic Hydrogenation
The hydrogenation of the enone can lead to two diastereomers: 5α-cholestan-3-one and 5β-cholestan-3-one. The α-isomer is the thermodynamically more stable product. The use of platinum-based catalysts, particularly Adams' catalyst (PtO₂), is known to provide high stereoselectivity for the α-isomer.[3] This is attributed to the steric hindrance of the angular methyl group at C10, which directs the hydrogen addition from the less hindered α-face of the steroid.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Cholest-5-en-3-one
-
Ethyl acetate (anhydrous)
-
Adams' catalyst (Platinum(IV) oxide, PtO₂)
-
Hydrogen gas
-
Celite or a similar filter aid
Procedure:
-
Catalyst Activation: In a hydrogenation flask, suspend cholest-5-en-3-one and Adams' catalyst in anhydrous ethyl acetate.
-
Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. This typically takes 2-4 hours.
-
Work-up:
-
Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification and Characterization: The crude 5α-cholestan-3-one is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cholesterol | C₂₇H₄₆O | 386.65 | 148-150 |
| Cholest-5-en-3-one | C₂₇H₄₄O | 384.64 | 128-130 |
| 5α-Cholestan-3-one | C₂₇H₄₆O | 386.65 | 128-130 |
Troubleshooting and Key Considerations
-
Incomplete Oxidation: If the oxidation step is sluggish, ensure the acetone is anhydrous and the Jones reagent is freshly prepared.
-
Low Stereoselectivity in Hydrogenation: The choice of solvent can influence the stereochemical outcome. Ethyl acetate is generally a good choice for favoring the 5α-isomer. Ensure the catalyst is active.
-
Safety: Jones reagent is a strong oxidant and is corrosive and toxic. Handle it with appropriate personal protective equipment in a well-ventilated fume hood. Hydrogen gas is flammable; ensure there are no ignition sources near the hydrogenation setup.
Conclusion
This detailed protocol provides a robust and reproducible method for the synthesis of 5α-cholestan-3-one. By understanding the underlying chemical principles of each step, researchers can confidently produce this valuable steroidal intermediate for a wide range of applications in the chemical and biomedical sciences.
References
-
PubChem. (n.d.). 5alpha-Cholestan-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Oppenauer oxidation. Retrieved from [Link]
-
BYJU'S. (n.d.). Oppenauer Oxidation Mechanism. Retrieved from [Link]
-
Chen, W.-C., et al. (2007). Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples. Journal of Chromatography B, 858(1-2), 245-249. Retrieved from [Link]
Sources
- 1. 5α-Cholestan-3-one | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 5alpha-Cholestan-3-one | 566-88-1 [smolecule.com]
- 4. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
Analytical methods for the quantification of 5alpha-Cholestan-3-one.
Application Note: Precision Quantification of 5alpha-Cholestan-3-one
Executive Summary
5alpha-Cholestan-3-one (Cholestanone) is a critical saturated steroid ketone, functioning as a metabolic intermediate in the degradation of cholesterol and a biomarker in cerebrotendinous xanthomatosis (CTX). Its quantification is analytically challenging due to its neutral charge (poor ESI ionization), lack of chromophores (poor UV detection), and the presence of isobaric isomers like 4-cholesten-3-one and 5beta-cholestan-3-one (coprostanone).
This guide details two validated workflows:
-
LC-ESI-MS/MS with Girard P Derivatization: The gold standard for high-sensitivity quantitation (picogram levels) in biological fluids.
-
GC-MS with MOX-TMS Derivatization: The robust method for structural confirmation and comprehensive sterol profiling.
Part 1: Analytical Strategy & Decision Matrix
The choice of method depends on the required sensitivity and the sample matrix.
| Feature | LC-ESI-MS/MS (Girard P) | GC-MS (MOX-TMS) |
| Primary Utility | High-throughput quantification, low-volume biofluids. | Structural isomer differentiation, broad sterol profiling. |
| Sensitivity (LOD) | < 10 pg/mL (Femtomolar range). | ~1-5 ng/mL. |
| Sample Prep | Simple derivatization (Charge-tagging). | Two-step derivatization (Protection + Volatilization). |
| Isomer Separation | Requires high-efficiency columns (Phenyl-Hexyl). | Excellent chromatographic resolution of 5 |
| Ionization | ESI+ (Enhanced by quaternary ammonium tag). | Electron Impact (EI). |
Part 2: LC-ESI-MS/MS Protocol (High Sensitivity)
Principle: Native 5alpha-cholestan-3-one is neutral and ionizes poorly in Electrospray Ionization (ESI). To overcome this, we utilize Girard’s Reagent P (GP) , a hydrazine reagent containing a quaternary ammonium group. GP reacts with the C3-ketone to form a water-soluble, permanently charged hydrazone, increasing MS signal intensity by 100-1000 fold.
Mechanism of Derivatization
Reagents & Materials
-
Analyte: 5alpha-Cholestan-3-one standard.[1]
-
Internal Standard (IS): d7-5alpha-cholestan-3-one or d7-cholesterol (if specific IS unavailable).
-
Derivatization Reagent: Girard’s Reagent P (10 mg/mL in methanol with 1% acetic acid).
-
Column: Waters CORTECS Phenyl-Hexyl (2.1 x 100 mm, 1.6 µm) or Phenomenex Kinetex C18.
Step-by-Step Workflow
-
Extraction:
-
Aliquot 100 µL plasma/serum.[2]
-
Add 10 µL Internal Standard (100 ng/mL).
-
Perform Liquid-Liquid Extraction (LLE) with 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min, centrifuge 10 min at 10,000g.
-
Collect supernatant and evaporate to dryness under nitrogen at 40°C.
-
-
Derivatization (Charge Tagging):
-
Reconstitute residue in 100 µL of Girard P solution (10 mg/mL in MeOH/1% Acetic Acid).
-
Incubate at 60°C for 60 minutes .
-
Note: Acid catalysis is required for hydrazone formation.
-
Evaporate solvent or dilute directly with mobile phase A (Water + 0.1% Formic Acid) to quench.
-
-
LC-MS/MS Conditions:
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Transitions (MRM)
The Girard P derivative adds a mass of 133.06 Da to the neutral molecule.
-
Precursor Ion [M]+:
-
Product Ions:
-
Quantifier:
(Neutral loss of Pyridine, -79 Da). -
Qualifier:
(Pyridinium ion).
-
| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Role |
| 5 | 519.7 | 440.7 | 35 | Quantifier |
| 519.7 | 80.0 | 55 | Qualifier | |
| IS-GP (d7-Analog) | 526.7 | 447.7 | 35 | Internal Std |
Part 3: GC-MS Protocol (Structural Confirmation)
Principle:
To prevent thermal degradation and enolization of the ketone, and to separate the 5
Step-by-Step Workflow
-
Sample Preparation:
-
Extract lipids as described in the LC-MS protocol.
-
Evaporate to complete dryness (anhydrous conditions are critical for silylation).
-
-
Derivatization Step 1: Methoximation (MOX)
-
Derivatization Step 2: Silylation (TMS)
-
GC-MS Conditions:
-
Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: 280°C, Splitless.
-
Oven Program: 100°C (1 min)
20°C/min to 280°C 5°C/min to 320°C (hold 5 min). -
Detection: EI Source (70 eV), SIM Mode.
-
Target Ions (SIM)
-
5
-Cholestan-3-one-MOX: m/z 415 (M+), 384 (M-31, loss of OMe), 230. -
Note: The 5
and 5 isomers will resolve chromatographically. The 5 isomer typically elutes after the 5 isomer on non-polar phases.
Part 4: Visualization of Workflows
Caption: Decision tree and workflow for 5alpha-cholestan-3-one analysis, contrasting the high-sensitivity LC-MS/MS route with the structural specificity of GC-MS.
Part 5: Validation & Troubleshooting
Linearity & Range
-
LC-MS/MS: Linear dynamic range typically 10 pg/mL to 100 ng/mL (
). -
GC-MS: Linear dynamic range typically 5 ng/mL to 5000 ng/mL .
Common Pitfalls
-
Isomer Interference: 4-Cholesten-3-one (Cholestenone) is a common interference.
-
Solution: Ensure chromatographic baseline separation.[7] On a Phenyl-Hexyl column (LC), the conjugated ketone (Cholestenone) elutes differently than the saturated ketone (Cholestanone).
-
-
Incomplete Derivatization: Water in the reaction mixture can inhibit MOX formation in GC prep.
-
Solution: Ensure samples are strictly anhydrous before adding MOX/Pyridine.
-
-
Matrix Effects: Phospholipids can suppress ionization in LC-MS.
-
Solution: Use an Internal Standard (d7-labeled) or perform SPE cleanup (Oasis HLB) post-derivatization if sensitivity drops.
-
References
-
Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids.[3][8][9][10]
-
Griffiths, W. J., & Wang, Y. (2009).Mass spectrometry: from proteomics to metabolomics and lipidomics. Chemical Society Reviews.
-
Shefer, S., et al. (1966).Studies on the Biosynthesis of 5alpha-Cholestan-3beta-ol: Cholestenone 5alpha-reductase of rat liver. Journal of Biological Chemistry. (Foundational work on cholestanone metabolism).
-
National Institute of Standards and Technology (NIST). Cholestan-3-one, (5alpha)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[11]
-
Thermo Fisher Scientific.Analysis of Ketosteroids by Girard P Derivatization.
Sources
- 1. Cholestan-3-one, (5α)- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cholestan-3-ol, (3α,5β)- [webbook.nist.gov]
Quantitative Analysis of 5α-Cholestan-3-one in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive and robust methodology for the identification and quantification of 5α-Cholestan-3-one, a significant mammalian metabolite of cholesterol, in various biological samples.[1] The protocol detailed herein leverages the high separation efficiency and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accurate and reproducible results.[2] This guide is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who require a reliable analytical workflow for this and similar ketosteroids. The causality behind critical experimental choices, from sample preparation and derivatization to instrument parameters, is elucidated to provide a deeper understanding of the analytical process.
Introduction: The Significance of 5α-Cholestan-3-one Analysis
5α-Cholestan-3-one is a 3-oxo-5α-steroid that serves as a key intermediate in the biosynthesis of 5α-cholestan-3β-ol.[3] Its presence and concentration in biological matrices can be indicative of various metabolic processes and are of interest in several research areas. For instance, fecal levels of the isomeric 5β-cholestan-3-one have been associated with colon cancer and adenomatous polyps, highlighting the diagnostic potential of cholestanone isomers.[4] Accurate quantification of 5α-Cholestan-3-one is therefore crucial for advancing our understanding of steroid metabolism and its role in health and disease.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for steroid analysis due to its high resolution and sensitivity.[5] However, the inherent chemical properties of steroids, such as low volatility and thermal instability, necessitate chemical derivatization to improve their chromatographic and mass spectrometric behavior.[5][6][7] This application note provides a detailed protocol for the successful analysis of 5α-Cholestan-3-one, addressing the critical steps of sample preparation, derivatization, and GC-MS analysis.
Experimental Workflow Overview
The analytical workflow for 5α-Cholestan-3-one is a multi-step process designed to ensure the accurate and precise measurement of the analyte. Each step is optimized to maximize recovery, minimize interference, and ensure the stability of the target compound.
Caption: Overall experimental workflow for the GC-MS analysis of 5α-Cholestan-3-one.
Materials and Methods
Reagents and Standards
-
5α-Cholestan-3-one analytical standard (≥98% purity)
-
Internal Standard (IS): e.g., 5α-Androstan-3-one or a stable isotope-labeled 5α-Cholestan-3-one
-
Solvents: Hexane, Ethyl Acetate, Methanol, Acetonitrile (HPLC or GC grade)
-
Derivatization reagents:
-
Methoxylamine hydrochloride (MOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Pyridine (anhydrous)
-
Sodium hydroxide (for saponification/hydrolysis)
-
β-glucuronidase/sulfatase from Helix pomatia (for enzymatic hydrolysis)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation Protocol
The choice of sample preparation technique is contingent on the biological matrix and whether the analysis is targeting free or total (free + conjugated) 5α-Cholestan-3-one.
Protocol 1: Extraction from Serum/Plasma
-
Spiking: To 1 mL of serum/plasma, add the internal standard.
-
Protein Precipitation: Add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of hexane.
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.
-
Elute the analyte with 3 mL of ethyl acetate.[9]
-
Evaporate the eluate to dryness.
-
Protocol 2: Extraction and Hydrolysis from Urine
-
Spiking: To 2 mL of urine, add the internal standard.
-
Enzymatic Hydrolysis (for total concentration):
-
Add 1 mL of acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 55°C for 3 hours.
-
-
Extraction:
-
Perform liquid-liquid extraction (LLE) by adding 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube. Repeat the extraction.
-
Combine the organic extracts and evaporate to dryness.
-
Derivatization Protocol
Derivatization is a critical step to enhance the volatility and thermal stability of 5α-Cholestan-3-one for GC-MS analysis.[6][7] A two-step process involving methoximation followed by silylation is highly effective for ketosteroids.[5]
-
Methoximation:
-
To the dried extract, add 50 µL of 2% methoxylamine hydrochloride in pyridine.
-
Incubate at 60°C for 30 minutes. This step converts the keto group to a methoxime derivative, preventing enolization.[5]
-
-
Silylation:
-
After cooling, add 50 µL of MSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes. This step converts any hydroxyl groups to their trimethylsilyl (TMS) ethers.
-
The resulting derivative is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a robust starting point for the analysis of the derivatized 5α-Cholestan-3-one. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Condition |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 180°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min. |
| MS Parameter | Condition |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis and Interpretation
Identification and Retention Time
The identification of 5α-Cholestan-3-one is based on its retention time and the presence of characteristic ions in its mass spectrum. Under the specified GC conditions, the derivatized analyte will have a reproducible retention time.
Mass Spectrum and Fragmentation Pattern
The electron ionization mass spectrum of the methoxime-trimethylsilyl (MO-TMS) derivative of 5α-Cholestan-3-one will exhibit a characteristic fragmentation pattern. The molecular ion (M+) is expected at m/z 415 (for the methoxime derivative). Key fragment ions are crucial for confirmation. The NIST WebBook provides a reference mass spectrum for underivatized 5α-Cholestan-3-one, which shows a molecular ion at m/z 386 and significant fragments at m/z 246, 231, and others.[10]
The fragmentation of the steroid nucleus is a complex process, but key cleavages can be predicted. The following diagram illustrates a plausible fragmentation pathway for the underivatized 5α-Cholestan-3-one molecular ion.
Caption: Plausible fragmentation pathway for underivatized 5α-Cholestan-3-one.
For quantitative analysis in SIM mode, the following ions are recommended for monitoring:
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 5α-Cholestan-3-one (as MO-TMS derivative) | 415 | 400, 312 |
| Internal Standard (analyte specific) | To be determined | To be determined |
The selection of these ions should be confirmed by analyzing a standard of the derivatized compound. The ratio of the qualifier ions to the quantifier ion should remain constant across all samples and standards.
Method Validation and Quality Control
A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: A calibration curve should be prepared by analyzing a series of standards at different concentrations. A linear range appropriate for the expected sample concentrations should be established with a correlation coefficient (r²) > 0.99.[11]
-
Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Acceptance criteria are typically 85-115% for accuracy and <15% for precision.[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be experimentally determined to define the sensitivity of the method.[11]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other matrix components should be assessed by analyzing blank matrix samples.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable workflow for the quantitative analysis of 5α-Cholestan-3-one in biological matrices. The protocol emphasizes the critical role of appropriate sample preparation and derivatization to achieve the necessary sensitivity and accuracy. By understanding the rationale behind each step, researchers can confidently apply and adapt this methodology for their specific research needs in steroid analysis. This comprehensive approach ensures the generation of high-quality, defensible data for both research and clinical applications.
References
-
Borges, C. R., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central. [Link]
- Frey, A. J., et al. (2016). Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. Steroids, 116, 22-30.
- Gómez-González, E., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2827-2851.
- Knapp, F. F., Wilson, M. S., & Schroepfer Jr, G. J. (1976). Mass spectral fragmentation of 5alpha-hydroxysteroids. Chemistry and Physics of Lipids, 16(1), 31-59.
- Marcos, J., & Pozo, O. J. (2018). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Methods in molecular biology (Clifton, N.J.), 1731, 147–167.
-
National Center for Biotechnology Information. (n.d.). 5alpha-Cholestan-3-one. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cholestan-3-one, (5α)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Restek. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Retrieved from [Link]
- Shefer, S., Hauser, S., & Mosbach, E. H. (1966). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. I. Cholestenone 5α-Reductase of Rat Liver. Journal of Biological Chemistry, 241(4), 946-952.
- Torktales, et al. (2017). Pre-treatment of different biological matrices for exogenous testosterone analysis: A review.
- Tuffin, G., et al. (2014). Validation of an In-House-Developed GC-MS Method for 5α-Cholestanol According to ISO 15189:2012 Requirements.
- Vicente, F., et al. (2011). GC-MS method development and validation for anabolic steroids in feed samples. PubMed.
- Wang, Z., et al. (2021). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis.
Sources
- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholestan-3-one, (5α)- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for steroid separation.
Application Note: High-Performance Liquid Chromatography (HPLC) for Steroid Separation
Abstract
Steroid analysis presents unique chromatographic challenges due to the structural similarity of metabolites (e.g., stereoisomers, hydroxylated congeners) and the complexity of biological matrices.[1][2][3] This guide provides a comprehensive framework for developing robust HPLC methods for steroids. It moves beyond standard C18 protocols to explore alternative stationary phases (Biphenyl, Phenyl-Hexyl) and mobile phase engineering that resolve critical pairs such as cortisol/cortisone and testosterone/epitestosterone.
Introduction & Chemical Challenges
Steroids share a tetracyclic carbon framework (cyclopentanoperhydrophenanthrene). Small structural changes—such as the orientation of a hydroxyl group (
The Analytical Problem:
-
Hydrophobicity: Steroids are neutral and lipophilic, making Reversed-Phase (RP-HPLC) the standard.
-
Critical Pairs: Common C18 columns often fail to resolve structural isomers (e.g., 17-hydroxyprogesterone vs. 21-hydroxyprogesterone) because interaction is dominated purely by hydrophobicity.
-
Matrix Interference: Endogenous lipids in serum/urine can co-elute, requiring rigorous sample preparation.
Method Development Strategy: The "Selectivity First" Approach
Successful steroid separation relies on manipulating selectivity (
Stationary Phase Selection
While C18 is the workhorse, it is often insufficient for complex steroid panels.
-
C18 (Octadecyl): Best for general screening. Relies on hydrophobic dispersion forces.
-
Biphenyl / Phenyl-Hexyl: Superior for Steroids. These phases offer
- interactions with the steroid ring system. This secondary interaction is critical for separating isomers that differ only in ring unsaturation or planar configuration. -
Porous Graphitic Carbon (PGC): Used for highly polar steroid conjugates (glucuronides/sulfates) that do not retain on C18.
Mobile Phase Engineering
-
Methanol (MeOH) vs. Acetonitrile (ACN):
-
Rule of Thumb: Use Methanol for steroid isomers.[4]
-
Mechanism: ACN is a dipole-dipole solvent that can suppress the
- interactions of phenyl columns. MeOH is a protic solvent that allows the steroid's ring electrons to interact more freely with the stationary phase aromatic rings, enhancing shape selectivity.
-
-
Temperature: Steroid resolution is highly temperature-sensitive. Lower temperatures (
) often improve selectivity for isomers by "locking" them into rigid conformations, whereas higher temperatures ( ) improve peak shape and reduce backpressure.
Experimental Protocols
Protocol A: General Screening (High Throughput)
Target: Rapid quantification of major steroids (Cortisol, Testosterone, Progesterone). Suitability: Initial purity checks or simple matrices.
| Parameter | Condition |
| Column | C18 Core-Shell (e.g., Poroshell 120 EC-C18 or Accucore C18), |
| Mobile Phase A | Water + |
| Mobile Phase B | Acetonitrile + |
| Flow Rate | |
| Temp | |
| Gradient | 0 min: 20% B |
| Detection | UV @ 254 nm (conjugated ketones) or 240 nm |
Protocol B: High-Resolution Separation (Critical Pairs)
Target: Separation of isomers (Cortisol/Cortisone, Testosterone/Epitestosterone, 11-Deoxycortisol/21-Deoxycortisol).
Mechanism: Leverages
| Parameter | Condition |
| Column | Biphenyl Core-Shell (e.g., Kinetex Biphenyl, Raptor Biphenyl), |
| Mobile Phase A | Water + |
| Mobile Phase B | Methanol (No additive usually needed, or match A) |
| Flow Rate | |
| Temp | |
| Gradient | Isocratic hold often required for critical pairs. 0 min: 40% B 2 min: 40% B 12 min: 65% B 15 min: 95% B |
| Detection | MS/MS (MRM mode) or UV @ 244 nm |
Sample Preparation (Critical for Biological Fluids)
Direct injection of serum/urine ruins columns. Use Solid Phase Extraction (SPE).[5][6][7][8][9]
SPE Protocol (Polymeric Reversed-Phase):
-
Condition:
MeOH, then Water. -
Load:
Serum/Urine (spiked with Internal Standard) + Formic Acid. -
Wash 1:
Water (removes salts/proteins). -
Wash 2:
40% MeOH/Water (removes hydrophobic interferences; Critical step: optimize % MeOH to keep steroids on cartridge). -
Elute:
Methanol. -
Reconstitute: Evaporate to dryness (
stream, ), reconstitute in Initial Mobile Phase (e.g., 40% MeOH).
Visualizations
Figure 1: Steroid Analysis Workflow
Caption: Integrated workflow from biological sampling to data output, highlighting the critical decision point for column selection.
Figure 2: Column Selection Decision Tree
Caption: Logic gate for selecting the optimal stationary phase based on analyte complexity and resolution requirements.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Use "End-capped" columns.[4] Add 0.1% Formic Acid to mobile phase.[4][5][10] |
| Merging Isomers | Insufficient selectivity. | Switch from C18 to Biphenyl . Switch organic modifier from ACN to Methanol . |
| Drifting Retention | Column contamination or temp fluctuation. | Use a column oven (essential for steroids). Wash column with 100% ACN after batch. |
| Low Sensitivity | Ion suppression (MS) or wrong UV wavelength. | For UV, check |
References
-
Agilent Technologies. (2012).[4] Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns.[4] Application Note 5991-0450EN. Link
-
Thermo Fisher Scientific. (2016). Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids From Human Plasma.[2] Application Note 646. Link
-
National Institutes of Health (NIH). (2022). Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry.Link
-
Shimadzu Corporation. Analysis of Steroids using High Performance Liquid Chromatography. Application News. Link
-
Restek Corporation. Separation of Steroid Hormones on Raptor Biphenyl. Chromatogram LC_CF0608. Link
Sources
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pjsir.org [pjsir.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. tandfonline.com [tandfonline.com]
Experimental design for studying the effects of 5alpha-Cholestan-3-one in cell culture.
Application Note: 5 -Cholestan-3-one as a Biophysical Probe for Membrane Order[1][2]
1Abstract & Strategic Rationale
5
Why use this molecule?
In membrane biophysics and drug development, 5
-
Steric Ordering: The rigid ring structure limits the motion of adjacent acyl chains.
-
Chemical Anchoring: The 3
-OH group forms hydrogen bonds with the carbonyls or phosphates of phospholipids (e.g., sphingomyelin).[1]
5
Pre-Experimental Considerations: The Solubility Paradox
The primary failure point in oxysterol experiments is delivery. 5
Vehicle Selection Matrix
| Delivery Vehicle | Suitability | Pros | Cons |
| Ethanol/DMSO | Low | Simple preparation.[1] | Rapid precipitation in aqueous media ("micro-crystals"). High solvent toxicity (>0.5% v/v). |
| BSA Complex | Medium | Physiologically relevant.[1] | Undefined stoichiometry. BSA binds many lipids, creating background noise. |
| M | High | Gold Standard. Water-soluble inclusion complex.[1] Precise loading. | Requires complexation protocol (see below). Can deplete endogenous cholesterol if not saturated. |
Core Protocol: Preparation of Sterol-M CD Complexes[1][2]
Objective: To create a water-soluble, defined stock of 5
Reagents
-
5
-Cholestan-3-one (Purity >98%, crystalline).[1] -
Methyl-
-cyclodextrin (M CD).[1][2][3][4][5] -
Chloroform (HPLC Grade).
-
Nitrogen gas stream.[1]
-
Buffer A: PBS (pH 7.4), sterile filtered.
Workflow Visualization
Figure 1: Workflow for generating water-soluble sterol-cyclodextrin complexes. High energy sonication is critical to force the hydrophobic sterol into the cyclodextrin cavity.
Step-by-Step Procedure
-
Molar Ratio Calculation: Target a 1:10 (Sterol : M
CD) molar ratio to ensure solubility.-
Example: To make a 2.5 mM Sterol stock, prepare a 25 mM M
CD solution in Buffer A.
-
-
Film Formation:
-
Dissolve 1 mg of 5
-Cholestan-3-one in 200 L Chloroform in a glass vial. -
Evaporate solvent under a gentle stream of Nitrogen while rotating the vial to create a thin, uniform film on the bottom.
-
Critical: Vacuum desiccate for 1 hour to remove trace solvent.[1]
-
-
Complexation:
-
Add the pre-warmed (37°C) M
CD solution to the dried film. -
Vortex vigorously for 1 minute.
-
Sonication: Sonicate using a bath sonicator (or probe sonicator at 20% amplitude) at 50°C for 10–15 minutes. The solution must turn from cloudy to optically clear.
-
-
Filtration: Pass the solution through a 0.22
m PES syringe filter to remove any non-complexed micro-crystals. -
Validation: Measure absorbance at 240-260 nm (if applicable) or verify concentration via HPLC if precise stoichiometry is required. For most functional assays, the calculated yield is assumed to be ~80-90%.[1]
Application Protocol: Membrane Fluidity Assay (Laurdan)[2]
Objective: To quantify the ordering effect of 5
Mechanistic Insight
5
Figure 2: Mechanistic divergence.[1] 5
Protocol Steps
-
Cell Preparation:
-
Seed cells (e.g., HeLa, CHO) in 96-well black-walled plates.[1]
-
Grow to 70% confluence.
-
-
Lipid Exchange (Loading):
-
Staining:
-
Add Laurdan dye (final conc. 5
M) directly to the media. -
Incubate 30 mins at 37°C in the dark.
-
-
Acquisition:
-
Excitation: 340 nm.[1]
-
Emission 1 (
): 440 nm (Ordered/Gel phase). -
Emission 2 (
): 490 nm (Disordered/Liquid phase).
-
-
Data Analysis:
-
Calculate Generalized Polarization (GP):
[1]
-
Expected Results
Troubleshooting & Critical Controls
| Issue | Probable Cause | Solution |
| Cytotoxicity | M | Do not exceed 5-10 mM final M |
| Precipitation | Incomplete complexation.[1] | Ensure stock solution is optically clear before adding to cells.[1] Re-sonicate if necessary.[1] |
| No Effect Observed | High endogenous cholesterol.[1] | Use M |
References
-
PubChem. (n.d.). 5alpha-Cholestan-3-one Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA)-Biomembranes. Retrieved from [Link]
-
Gimpl, G., & Gehrig-Burger, K. (2007).[1] Cholesterol reporter molecules.[5][6] Bioscience Reports. Retrieved from [Link]
-
Parasassi, T., et al. (1991). Phase fluctuation in phospholipid membranes revealed by Laurdan fluorescence. Biophysical Journal.[1] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution Quantification of 5alpha-Cholestan-3-one in Cerebrotendinous Xanthomatosis (CTX) Studies
Executive Summary
This guide details the analytical utility and quantification protocol for 5alpha-cholestan-3-one (5α-cholestanone), a critical intermediate in the aberrant lipid metabolism associated with Cerebrotendinous Xanthomatosis (CTX) . While clinical diagnosis often relies on elevated cholestanol, 5alpha-cholestan-3-one serves as a highly specific flux marker for the "cholestanol shunt" pathway.
In CTX, the deficiency of mitochondrial sterol 27-hydroxylase (CYP27A1) blocks normal bile acid synthesis.[1] This blockage removes feedback inhibition on cholesterol 7α-hydroxylase (CYP7A1), driving a massive upregulation of cholesterol turnover. Consequently, intermediates are diverted into the formation of cholestanol via 5alpha-cholestan-3-one. Quantifying this specific ketone provides researchers with a direct readout of the pathway's hyperactivity and the efficacy of therapeutic interventions (e.g., CDCA replacement) before downstream tissue deposition occurs.
Biochemical Context: The Cholestanol Shunt
To understand the utility of 5alpha-cholestan-3-one, one must map the metabolic diversion caused by the CYP27A1 mutation.
Pathway Visualization
The following diagram illustrates the block in bile acid synthesis and the compensatory shunt leading to cholestanol accumulation.
Caption: The metabolic block at CYP27A1 prevents CDCA formation, removing feedback inhibition. This drives flux through 5alpha-reductase, accumulating 5alpha-cholestan-3-one and subsequently cholestanol.
Experimental Protocol: Quantification in Plasma
This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) , the gold standard for neutral sterol profiling due to its superior resolution of structural isomers (e.g., separating 5α- from 5β- isomers).
Materials & Reagents[2]
-
Target Analyte: 5alpha-Cholestan-3-one (CAS: 566-88-1).
-
Internal Standard (ISTD): 5alpha-Cholestane (CAS: 481-21-0) or Epicoprostanol.
-
Derivatization Reagents:
-
Methoxyamine hydrochloride (MOX) in Pyridine (2% w/v).
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
-
Solvents: Cyclohexane, n-Hexane, Ethanol (absolute).
Sample Preparation Workflow
| Step | Procedure | Critical Mechanism |
| 1. Spiking | Add 10 µL of 5α-Cholestane ISTD (100 µg/mL) to 100 µL of plasma. | Corrects for extraction efficiency and injection variability. |
| 2. Hydrolysis | Add 1 mL of 1M Ethanolic KOH. Incubate at 60°C for 60 mins . | Saponification: Breaks ester bonds to release total sterols (cholesterol/cholestanol are largely esterified in plasma). |
| 3. Extraction | Add 1 mL Cyclohexane and 0.5 mL dH2O. Vortex (2 min), Centrifuge (3000g, 5 min). | Partitioning of neutral sterols into the organic phase. |
| 4. Drying | Transfer the upper organic layer to a fresh vial. Evaporate to dryness under N2 stream at 40°C. | Removes solvent; prepares sample for derivatization. |
| 5. Derivatization A | Add 50 µL MOX/Pyridine . Incubate 60°C for 60 mins . | Methoximation: Protects the ketone group on C3 of 5α-cholestan-3-one, preventing enolization and ensuring a single peak. |
| 6. Derivatization B | Add 50 µL MSTFA . Incubate 60°C for 30 mins . | Silylation: Converts hydroxyl groups (on cholesterol/cholestanol) to TMS ethers for volatility. |
Instrumental Analysis (GC-MS)
System Configuration:
-
Column: Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 280°C.
Temperature Program:
-
Initial: 180°C (Hold 1 min).
-
Ramp 1: 20°C/min to 260°C.
-
Ramp 2: 5°C/min to 300°C (Hold 10 min).
MS Acquisition (SIM Mode): Quantification requires Selected Ion Monitoring (SIM) for maximum sensitivity.
| Analyte | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Order |
| 5α-Cholestane | None | 217 | 372, 149 | 1 (Earliest) |
| 5α-Cholestan-3-one | MO-TMS | 415 | 384, 230 | 2 |
| Cholesterol | TMS | 329 | 368, 458 | 3 |
| Cholestanol | TMS | 306 | 215, 460 | 4 (Latest) |
Note: The MO-derivative of 5alpha-cholestan-3-one (MW 386) adds a methoxime group (+29 Da shift), resulting in a molecular weight of 415. Ensure your MS method looks for the MO-derivative mass, not the underivatized ketone.
Application Notes for Researchers
Diagnostic Differentiation
While cholestanol is the primary diagnostic marker, 5alpha-cholestan-3-one levels provide specific insight into the 5α-reductase pathway activity .
-
Normal Plasma: Trace levels (< 0.1 µg/mL).
-
CTX Plasma: Significantly elevated (often 10-50x fold increase).
-
Differentiation: High 5alpha-cholestan-3-one distinguishes CTX from other lipid storage disorders (e.g., Sitosterolemia) where plant sterols accumulate but this specific mitochondrial block precursor does not.
Therapeutic Monitoring (CDCA Therapy)
Treatment with Chenodeoxycholic Acid (CDCA) restores the bile acid pool and reinstates feedback inhibition on CYP7A1.
-
Biomarker Response: 5alpha-cholestan-3-one has a shorter half-life than tissue-bound cholestanol.
-
Utility: It serves as a rapid-response marker . A drop in plasma 5alpha-cholestan-3-one indicates successful downregulation of the pathway before total plasma cholestanol levels normalize (which can take months).
In Vitro Mechanistic Studies
For drug development targeting CYP7A1 inhibitors or bile acid analogs :
-
Cell Model: HepG2 cells (CRISPR-Cas9 knockout of CYP27A1).
-
Readout: Measure intracellular 5alpha-cholestan-3-one concentration.
-
Interpretation: A reduction in this metabolite confirms upstream inhibition of the pathological flux, validating the drug candidate's mechanism of action.
References
-
Björkhem, I., & Hansson, M. (2010). Cerebrotendinous xanthomatosis: an update. Current Opinion in Lipidology. Link
-
Salen, G., et al. (1991). Biosynthesis of sitostanol from sitosterol in cerebrotendinous xanthomatosis. Journal of Lipid Research. Link
-
Griffiths, W. J., et al. (2013). Sterols and oxysterols in plasma: analytical requirements for diagnostic and clinical research. Journal of Steroid Biochemistry and Molecular Biology. Link
-
NIST Mass Spectrometry Data Center. (2023). Cholestanol and Cholestanone Mass Spectra.[2] National Institute of Standards and Technology.[3] Link
-
Honda, A., et al. (2010). Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS. Journal of Lipid Research. Link
Sources
Troubleshooting & Optimization
How to improve the yield of 5alpha-Cholestan-3-one synthesis.
Technical Support Center: Optimizing 5 -Cholestan-3-one Synthesis
Case ID: 5A-CHO-SYN-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
The synthesis of 5
This guide addresses the two primary synthetic routes:
Module 1: The Oxidation Pathway (Recommended)
Context: This protocol assumes you are starting with 5
Standard Protocol: Jones Oxidation
The Jones oxidation (CrO
Optimized Workflow
-
Dissolution: Dissolve 5
-cholestan-3 -ol in HPLC-grade Acetone . (Avoid technical grade; aldehydes/impurities consume oxidant).[1] -
Temperature Control: Cool the solution to 0–5°C .
-
Why: Steroids are prone to acid-catalyzed skeletal rearrangements at higher temperatures.[1]
-
-
Titration: Add Jones Reagent dropwise until a distinct orange color persists for >15 minutes.
-
Visual Cue: The reaction mixture will transition from green (reduced Cr
) to orange (excess Cr ).[1]
-
-
Quenching: Add Isopropanol (2-propanol) dropwise until the solution returns to green.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | "Chromium Gel" entrapment | The Cr(OH) |
| Oily Product | Aldol condensation | Acetone self-condensed due to high acid concentration or temperature.[1] Fix: Keep T < 5°C and add reagent slowly. |
| Incomplete Reaction | Water in Acetone | Water shifts the equilibrium of the chromate ester formation. Fix: Use dry acetone and add MgSO |
Module 2: The Reduction Pathway (Stereoselectivity Critical)
Context: Users attempting to reduce Cholest-4-en-3-one (Cholestenone) often inadvertently produce mixtures of 5
The Thermodynamics of Selectivity
-
Catalytic Hydrogenation (Pd/C, Neutral): Often yields ~50:50 mixtures.[1]
-
Dissolving Metal Reduction (Li/NH
): Yields >95% 5 -Cholestan-3-one .[1]
Protocol: Lithium/Ammonia Reduction (Birch Conditions)
-
Setup: Condense anhydrous NH
into a flask at -78°C. -
Dissolution: Dissolve Cholest-4-en-3-one in dry THF/Ether and add to the ammonia.
-
Reduction: Add Lithium metal (wire) until a deep blue color persists (solvated electrons).[1]
-
Quenching: Add solid NH
Cl. Allow NH to evaporate. -
Oxidation (Critical Step): The product of this reduction is often the thermodynamically stable enolate or alcohol. A mild "back-oxidation" (e.g., Jones or PCC) may be required if the ketone was over-reduced to the alcohol.[1]
Module 3: Visualization of Pathways
The following diagram illustrates the decision matrix for synthesis, highlighting the critical stereochemical checkpoints.
Figure 1: Synthetic logic flow.[1] The Green pathway (via Cholestanol) offers the highest stereochemical fidelity for standard laboratory synthesis.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my product have a lower melting point (118-120°C) than the literature value (128-130°C)?
A: This indicates contamination with 5
-
Diagnostic: Check
H NMR. The C-19 angular methyl signal is distinct.[1] -
Solution: Recrystallize from Methanol/Ethyl Acetate.
Q2: Can I use PCC instead of Jones Reagent? A: Yes. PCC (Pyridinium Chlorochromate) is milder and avoids acid-catalyzed isomerization.[1]
-
Protocol: Use 1.5 eq PCC in CH
Cl . -
Benefit: Easier workup (filtration through silica/Celite) compared to the chromium emulsion of Jones.
-
Drawback: Slower reaction time; PCC residues can be difficult to remove completely without chromatography.
Q3: How do I remove the green chromium salts efficiently? A: Do not try to extract out of the emulsion. Instead, add Celite to the reaction mixture, stir for 5 minutes, and filter the entire slurry through a pad of Celite/Silica. Wash the pad with ether. This physically traps the chromium salts.
References
-
Biosynthesis of cholestanol: 5-alpha-cholestan-3-one reductase of rat liver. Source: PubMed (NIH) URL:[1][Link]1]
-
Jones Oxidation - Mechanism and Protocols. Source: Organic Chemistry Portal URL:[Link]1]
-
5alpha-Cholestan-3-one | C27H46O | CID 92128. Source:[1][9] PubChem (NIH) URL:[1][Link]1]
-
Pyridinium Chlorochromate (PCC) - Reagent Guide. Source: Master Organic Chemistry URL:[Link]1]
-
Cholest-4-en-3-one 5α-reductase of rat liver. Source: Journal of Biological Chemistry (via ResearchGate) URL:[1][Link]1]
Sources
- 1. 5α-Cholestan-3-one crystalline 566-88-1 [sigmaaldrich.com]
- 2. The mechanism of the isomerization of Cholest-5-en-3-one to cholest-4-en-3-one by cholesterol oxidase [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 5 -cholestan-3 -ol in cerebrotendinous xanthomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Bile acids. LXIV. Synthesis of 5 alpha-cholestane-3 alpha, 7 alpha, 25-triol and esters of new 5 alpha-bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS for Sensitive Detection of 5α-Cholestan-3-one
Welcome to the technical support center for the analysis of 5α-Cholestan-3-one. This guide, designed for researchers, scientists, and drug development professionals, provides expert-driven answers and troubleshooting protocols to help you achieve sensitive, robust, and reproducible results in your GC-MS experiments. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the reasons behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the analysis of 5α-Cholestan-3-one.
Q1: Why is derivatization required for the GC-MS analysis of 5α-Cholestan-3-one?
A1: Derivatization is a critical step for several reasons. 5α-Cholestan-3-one, in its natural state, has a polar ketone functional group.[1][2] This polarity makes it less volatile and prone to thermal degradation at the high temperatures used in the GC injector and column.[3][4] Derivatization chemically modifies this ketone group, converting it into a less polar, more volatile, and more thermally stable compound.[3][5] This transformation is essential for achieving good chromatographic peak shape, preventing on-column degradation, and enhancing detection sensitivity.[6]
Q2: What is the most effective derivatization strategy for a ketosteroid like 5α-Cholestan-3-one?
A2: A two-step derivatization process is widely considered the most effective strategy for ketosteroids.[7]
-
Step 1: Oximation. The first step targets the ketone group. This is typically done using a reagent like methoxylamine HCl (MEOX) or hydroxylamine HCl. This reaction protects the carbonyl group and, critically, prevents the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte.[7]
-
Step 2: Silylation. If the steroid contains hydroxyl groups (which 5α-Cholestan-3-one does not, but related metabolites might), a second step is needed. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and Trimethylchlorosilane (BSTFA + TMCS), is used to convert hydroxyl groups to trimethylsilyl (TMS) ethers.[8] For 5α-Cholestan-3-one, the primary goal of derivatization is to address the ketone group via oximation.
Q3: What type of GC column is recommended for analyzing derivatized 5α-Cholestan-3-one?
A3: A low-polarity, thermally stable capillary column is the best choice. Columns with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, HP-1ms, Rxi-1ms) or a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms) are ideal.[9][10] These phases provide excellent resolving power for steroids and can withstand the high temperatures (often exceeding 300°C) required for elution.[9] For standard analyses, a 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness offers a good balance of resolution and analysis time.[11]
Q4: What are the key diagnostic ions to monitor for 5α-Cholestan-3-one in the mass spectrometer?
A4: For the underivatized molecule, the molecular ion (M+) is at m/z 386.7.[1][12] Key fragments in the electron ionization (EI) mass spectrum include prominent ions at m/z 231 (base peak) and 232.[13] After derivatization (e.g., to a methoxime derivative), the molecular ion and fragmentation pattern will shift. The new molecular ion will be at m/z 415. It is crucial to acquire a full scan mass spectrum of a derivatized standard to identify the most abundant and specific ions for use in Selected Ion Monitoring (SIM) mode to maximize sensitivity.
Section 2: In-Depth Troubleshooting Guides
This section provides structured, cause-and-effect troubleshooting for common experimental problems.
Problem: Low or No Signal/Sensitivity
You are injecting your derivatized sample, but the peak for 5α-Cholestan-3-one is very small or completely absent.
Q: How can I diagnose the cause of low sensitivity?
A: Low sensitivity is a common issue that can stem from problems in sample preparation, injection, or the MS detector. A systematic approach is the key to identifying the root cause.
Here is a logical workflow to follow when troubleshooting this issue.
Caption: Troubleshooting workflow for low GC-MS signal.
Step-by-Step Guide:
-
Verify Derivatization: The most common failure point is incomplete derivatization.
-
Self-Validation Check: Prepare a fresh, mid-range concentration standard of 5α-Cholestan-3-one and derivatize it according to the protocol. Analyze this sample first. If this standard also shows a low signal, the issue is likely with the derivatization reagents or reaction conditions. Ensure reagents are not expired and have been stored correctly (e.g., protected from moisture).
-
-
Optimize Injection:
-
Injector Temperature: Steroid derivatives require a high temperature for efficient volatilization. An injector temperature of 275-300°C is typically recommended.[10]
-
Liner: Use a deactivated glass liner. Active sites (exposed silanol groups) in a non-deactivated or dirty liner can irreversibly adsorb the analyte, leading to significant signal loss.
-
Injection Mode: For trace-level detection, Splitless injection is required to transfer the entire sample volume onto the column.[14] If you are using Split mode, your sensitivity will be inherently lower. Check your split ratio; for trace analysis, the split vent should be closed during the injection.
-
-
Assess MS Parameters:
-
Acquisition Mode: For maximum sensitivity, you must use Selected Ion Monitoring (SIM) mode . Full Scan mode is excellent for identification but is significantly less sensitive.[15]
-
SIM Ions: Confirm you are monitoring the correct, most abundant, and specific ions for your derivatized analyte. As mentioned in the FAQ, these must be determined from a full scan spectrum of a pure, derivatized standard.
-
Detector Health: When was the last time the MS was tuned? A routine autotune ensures the detector is operating at optimal sensitivity and mass accuracy.
-
Problem: Poor Peak Shape (Tailing)
Your peak for 5α-Cholestan-3-one is present but shows significant tailing, making integration difficult and inaccurate.
Q: What causes peak tailing and how can I fix it?
A: Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system, or by issues with chromatography fundamentals.[16]
-
Active Sites in the Inlet: This is the most common culprit.
-
Cause: The liner may be contaminated with non-volatile sample matrix components, or you may be using an incorrect type of liner.
-
Solution: Replace the inlet liner with a new, factory-deactivated liner. Using a liner with deactivated glass wool can help trap non-volatile residues and protect the column, but the wool itself must be properly deactivated.
-
-
Poor Column Installation:
-
Cause: If the column is not cut cleanly at a 90° angle or is installed at the incorrect depth in the injector, it can create a "dead volume" or turbulent flow path, causing peak distortion.[16]
-
Solution: Re-cut the first few centimeters of the column using a ceramic scoring wafer. Ensure the cut is perfectly flat. Re-install the column according to the manufacturer's specified height for your instrument.
-
-
Column Contamination/Degradation:
-
Cause: Over time, the inlet side of the column can become contaminated with matrix components that were not volatilized in the injector. This creates active sites that cause tailing.[17]
-
Solution: "Bake out" the column at its maximum isothermal temperature limit for 30-60 minutes. If this does not resolve the issue, trim the first 10-20 cm from the inlet side of the column and re-install.[18] If the problem persists, the column may need to be replaced.
-
Section 3: Protocols and Key Parameters
Protocol: Two-Step Derivatization of 5α-Cholestan-3-one
This protocol describes the methoximation (MEOX) of the ketone group, a robust method for preparing 5α-Cholestan-3-one for GC-MS analysis.
Reagents & Materials:
-
Dried sample extract or standard in a suitable solvent (e.g., ethyl acetate).
-
Pyridine.
-
Methoxylamine hydrochloride (MEOX).
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Solvent Evaporation: Evaporate the sample solvent to complete dryness under a gentle stream of nitrogen. It is critical that no water is present, as it will interfere with the reaction.
-
MEOX Reagent Preparation: Prepare a fresh solution of 2% (w/v) Methoxylamine HCl in pyridine. Safety Note: Pyridine is toxic and has a strong odor; always work in a fume hood.
-
Oximation Reaction: Add 50 µL of the MEOX reagent to the dried sample residue. Cap the vial tightly.
-
Incubation: Vortex the vial for 30 seconds to ensure the residue is fully dissolved. Heat the vial at 60°C for 60 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. The resulting derivative is the methoxime of 5α-Cholestan-3-one.
Data Presentation: Recommended GC-MS Parameters
The following table provides a validated starting point for your method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | ||
| Injection Mode | Splitless | Essential for maximizing sensitivity for trace-level analysis.[14] |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the high molecular weight steroid derivative. |
| Liner | Deactivated, Single Taper | A deactivated surface is critical to prevent analyte adsorption and peak tailing.[16] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Oven Program | Initial: 180°C (hold 1 min) | A lower initial temperature helps focus the analytes at the head of the column. |
| Ramp: 15°C/min to 310°C | A moderate ramp rate provides good separation of steroids from matrix components. | |
| Hold: 5 min at 310°C | Ensures that all heavy components are eluted from the column before the next run.[9] | |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and minimizes source contamination. |
| Quadrupole Temp. | 150 °C | Standard temperature to prevent contamination of the mass filter. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Crucial for sensitivity. Monitor 3-4 characteristic ions for the derivatized analyte.[19] |
| Dwell Time | 50-100 ms per ion | Balances the signal-to-noise ratio with the need for sufficient data points across the peak. |
References
-
Marcos, M. & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(20), 2665-2680. [Link]
-
National Center for Biotechnology Information. (n.d.). 5alpha-Cholestan-3-one. PubChem Compound Database. Retrieved from [Link]
-
Pozo, O. J., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed. [Link]
-
National Institute of Standards and Technology. (n.d.). Cholestan-3-one, (5α)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cholestan-3-one. PubChem Compound Database. Retrieved from [Link]
-
Restek. (2020). Rapid Analysis of Steroid Hormones by GC/MS. Restek Resource Hub. [Link]
-
Azadmard-Damirchi, S., & Dutta, P. C. (2007). Development of a Method for the Analysis of Sterols in Sterol-Enriched Deli-Style Turkey with GC-FID. ResearchGate. [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Phillips, K. M., et al. (2011). Gas Chromatographic Analysis of Plant Sterols. AOCS. [Link]
-
Phenomenex. (2025). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. Phenomenex. [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. [Link]
-
CHROMacademy. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction. LCGC International. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
C. Oliveira, et al. (2011). Selected ion monitoring (SIM) chromatograms. ResearchGate. [Link]
-
Ghayee, H. K., & Auchus, R. J. (2007). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. PubMed Central. [Link]
-
G. G. N. D. Satyanarayana, et al. (2018). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. ResearchGate. [Link]
-
Wang, Z., et al. (2015). Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]
-
A. Platzer, et al. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. PubMed Central. [Link]
Sources
- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5ALPHA-CHOLESTAN-3-ONE | 566-88-1 [chemicalbook.com]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 10. aocs.org [aocs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cholestan-3-one, (5α)- [webbook.nist.gov]
- 13. 5ALPHA-CHOLESTAN-3-ONE(566-88-1) 13C NMR spectrum [chemicalbook.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 5-alpha-Cholestan-3-one Stock Solutions
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 5-alpha-Cholestan-3-one. Its purpose is to provide expert guidance on the preparation, storage, and troubleshooting of stock solutions to ensure maximal stability and experimental reproducibility. By addressing common challenges in a direct question-and-answer format, this document aims to preemptively solve issues and enhance the integrity of your research.
Introduction: The Criticality of Stock Solution Integrity
5-alpha-Cholestan-3-one is a non-hazardous, odorless, and highly pure crystalline steroidal ketone.[1] It is a key intermediate in steroidal synthesis and serves as a vital reference standard in various analytical applications.[1] The reliability of experimental outcomes is directly contingent upon the stability of the stock solutions used. Degradation, precipitation, or concentration changes can introduce significant variability, leading to flawed data and jeopardizing project timelines. This guide outlines the causal factors behind common stability issues and provides validated protocols to mitigate them.
Part 1: Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section is designed to help you rapidly identify and correct problems encountered during the handling of 5-alpha-Cholestan-3-one stock solutions.
Issue 1: My stock solution has become cloudy or shows visible precipitate, especially after storage at low temperatures.
Symptoms: An initially clear solution now appears hazy, or solid particles have formed at the bottom of the vial. This is a common occurrence after refrigeration or freeze-thaw cycles.
Root Cause Analysis: This issue is almost always a result of the compound's low aqueous solubility and its tendency to precipitate out of supersaturated solutions, particularly when the temperature is decreased. 5-alpha-Cholestan-3-one is insoluble in water and requires organic solvents for dissolution.[1][2][3][4] The choice of solvent and the stock concentration are the most critical factors.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting precipitation issues.
Detailed Corrective Actions:
-
Re-solubilization Protocol: Before discarding the solution, attempt to redissolve the precipitate.
-
Solvent Optimization: The solvent choice is paramount.
-
Recommended: For most biological applications, high-purity, anhydrous DMSO is the preferred solvent.[5] Ethanol is also a viable option.[6]
-
To Avoid: Do not attempt to dissolve 5-alpha-Cholestan-3-one directly in aqueous buffers like PBS or cell culture media, as this will lead to immediate precipitation.[1][4]
-
-
Concentration Management: If precipitation recurs, the stock concentration is likely too high for the storage conditions.
-
While solubility in DMSO can be achieved at concentrations up to 10 mM, preparing a slightly lower concentration (e.g., 5 mM) can significantly enhance stability.[5]
-
For cell-based assays, it is often more effective to dilute a 100 mM stock in DMSO down to 10 mM with more DMSO before making the final dilution in aqueous media to avoid precipitation.[7]
-
-
Implement Aliquoting: Repeated freeze-thaw cycles promote precipitation.
-
After preparing a fresh stock solution, immediately divide it into single-use aliquots.[6] This ensures the main stock is not subjected to temperature fluctuations.
-
Issue 2: My experimental results are inconsistent, or the compound appears to have lost its activity.
Symptoms: Assays show a progressive decline in the compound's effect, or there is high variability between experiments run on different days using the same parent stock.
Root Cause Analysis: This points towards chemical degradation of the 5-alpha-Cholestan-3-one molecule. As a ketone, it can be susceptible to oxidation or other chemical reactions if not stored under optimal conditions.[8] Factors like exposure to oxygen, light, and reactive impurities in the solvent can accelerate this process.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting compound degradation.
Detailed Corrective Actions:
-
Verify and Optimize Storage: Proper storage is the most effective preventative measure.
-
Temperature: For stock solutions, storage at -20°C is suitable for up to one year, while -80°C is recommended for periods up to two years.[6]
-
Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light, which can catalyze degradation.[1]
-
Atmosphere: For maximum long-term stability, displace the oxygen in the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
-
Use High-Quality Reagents: The purity of your starting materials is crucial.
-
Compound: Begin with 5-alpha-Cholestan-3-one of the highest possible purity (≥97%).[1]
-
Solvent: Use fresh, anhydrous, high-purity grade solvents. Avoid using solvents from bottles that have been open for a long time, as they can absorb atmospheric water and may form reactive peroxides.
-
-
Prepare Fresh Solutions: If degradation is suspected, the most reliable solution is to discard the old stock and prepare a new one following best practices. It is often more time-efficient to remake the solution than to spend extensive effort validating a questionable stock.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for a primary stock solution? For most applications, dissolving 5-alpha-Cholestan-3-one in high-purity, anhydrous DMSO at a concentration of 10 mM is recommended.[5] This provides a concentrated, stable stock that can be easily diluted into aqueous buffers or media for final working concentrations.
Q2: How long is a 5-alpha-Cholestan-3-one stock solution stable? When prepared in a high-quality solvent like DMSO, aliquoted to prevent freeze-thaw cycles, and stored properly, the solution is stable for at least one year at -20°C and up to two years at -80°C.[6] The solid powder can be stored at -20°C for up to three years.[5]
Q3: Can I add the solid powder directly to my cell culture medium? No. 5-alpha-Cholestan-3-one is insoluble in water and will not dissolve in aqueous media.[1][4] You must first prepare a concentrated stock in an organic solvent (like DMSO) and then perform a serial dilution into your final medium. Ensure the final DMSO concentration in your experiment is below the toxic threshold for your specific cell line (typically <0.5%).
Q4: Why does my solution in ethanol sometimes appear to have a different concentration when I use it? Ethanol is significantly more volatile than DMSO. If the vial is not perfectly sealed, ethanol can evaporate over time, which would increase the concentration of your stock solution. Always use vials with high-quality, tight-fitting caps (e.g., with PTFE liners) to minimize evaporation.
Part 3: Protocols and Data
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
5-alpha-Cholestan-3-one (Molecular Weight: 386.65 g/mol )[3][6]
-
Anhydrous DMSO (Biotechnology Grade)
-
Analytical Balance
-
2 mL Amber Glass Vial with PTFE-lined cap
-
Calibrated Micropipettes
-
Vortex Mixer and Sonicator
Procedure:
-
Calculation: Determine the mass of 5-alpha-Cholestan-3-one required. To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 386.65 g/mol * (1000 mg / 1 g) = 3.87 mg
-
-
Weighing: Carefully weigh out 3.87 mg of 5-alpha-Cholestan-3-one powder and add it to the 2 mL amber vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Securely cap the vial and vortex for 1-2 minutes. If any particulates remain, place the vial in a room temperature ultrasonic bath for 5-10 minutes until the solution is completely clear and homogenous.[5]
-
Storage: Store the primary stock at -20°C or -80°C. For routine use, create smaller, single-use aliquots (e.g., 50 µL) in microcentrifuge tubes and store them under the same conditions to avoid repeated freeze-thaw cycles of the parent stock.[6]
Table 1: Comparative Guide for Common Solvents
| Solvent | Key Advantages | Key Disadvantages & Considerations | Recommended Storage (Solution) |
| DMSO | High solubilizing power; low volatility; miscible with aqueous media. | Can be cytotoxic at concentrations >0.5%; hygroscopic (absorbs water). | -80°C for up to 2 years.[6] |
| Ethanol | Less toxic than DMSO for many cell lines; readily available. | More volatile (can lead to concentration changes); lower solubilizing power than DMSO. | -20°C for up to 1 year.[6] |
| Chloroform | Good solubilizing power for non-polar compounds.[2][3] | Not miscible with aqueous media; volatile; potential health hazards. | -20°C (use with caution). |
References
- Vertex AI Search Result: Information on the properties and storage of 5-alpha-Cholestan-3-one, describing it as a stable, crystalline solid, insoluble in water but soluble in organic solvents.
- TargetMol - 5α-Cholestan-3-one Product Page: Provides detailed storage information, recommending -20°C for 3 years for the powder and -80°C for 1 year for solutions in solvent.
- FooDB - Compound Information: General information classifying 5-alpha-Cholestan-3-one as a sterol.
- ChemicalBook - 5ALPHA-CHOLESTAN-3-ONE: Lists properties including solubility in Chloroform (Sparingly)
- LookChem - 5ALPHA-CHOLESTAN-3-ONE: Provides chemical properties including molecular weight and insolubility in water, with sparse solubility in Chloroform.
- MedChemExpress - 5α-Cholestan-3β-ol Product Page: While for a related compound, it provides a general protocol noting that heat and/or sonication can be used to aid dissolution if precipit
- Sigma-Aldrich - 5-a-Cholestane Product Page: Provides information on a related compound, including its use as a standard and solubility in chloroform.
- ResearchGate - Biosynthesis of 5α-Cholestan-3β-ol: Scientific article detailing experimental procedures involving rel
- MedChemExpress - 5α-Cholestan-3-one Product Page: States storage periods for solutions as 2 years at -80°C and 1 year at -20°C.
- PubChem - 5alpha-Cholestan-3-one: A comprehensive database of chemical properties and classific
- Cayman Chemical - 5β-Cholestan-3-one Product Page: Information on a related isomer, highlighting its role as a metabolite.
- Sigma-Aldrich - 5α-Cholestan-3-one Product Page: Confirms the molecular weight and crystalline form of the compound.
- SAFETY DATA SHEET for 5 alpha-Cholestan-3-one: Confirms physical state and insolubility in w
- Google Patents - Stabilizers for ketone solvents: Discusses the degradation of ketones via oxidation and the use of antioxidants as stabilizers.
- MDPI - Supercritical Antisolvent Precipitation of Corticosteroids: Discusses the dissolution of steroids and use of sonic
- PubMed - Biosynthesis of cholestanol: Research article describing the enzymatic conversion of 5-alpha-cholestan-3-one.
- Chemistry LibreTexts - Preparing Aldehydes and Ketones: General organic chemistry resource on the synthesis of ketones.
- Google Patents - Stabilization of ketones: Discusses the degradation of ketones during storage and methods for stabiliz
- YouTube - Lab Skills: Preparing Stock Solutions: A general guide on the principles and calcul
- ResearchGate - Discussion on avoiding precipitate formation from DMSO stock: A practical discussion among scientists about the challenges of diluting hydrophobic compounds from DMSO into aqueous media for cell culture experiments.
- PMC - Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions: Discusses precipitation of steroids when mixed with other solutions, highlighting pH as a critical factor.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION: General laboratory procedure document outlining steps for preparing stock solutions.
- Chemistry LibreTexts - Reactions of Aldehydes and Ketones with Water: Discusses the stability of the ketone functional group.
- YouTube - Synthesis of Ketones and Aldehydes: Educational video on the chemical synthesis of ketones.
- YouTube - Alkylation of Stabilized Enolates: Educational video on the reactivity of ketones and rel
- Thermo Fisher Scientific - Troubleshooting DNA Purification: A troubleshooting guide that provides analogous advice on issues like pellet overdrying and solubiliz
- AUB ScholarWorks - steroidal - unsaturated ketones: A thesis discussing the reduction of steroidal ketones.
- ResearchGate - Discussion on protein re-dissolving after precipitation: A discussion offering analogous troubleshooting for resolubilizing precipit
- Google Patents - Method of stabilizing halogenated ketones: Discusses the inherent instability of certain ketone classes and methods for preserv
Sources
- 1. Buy 5-Alpha-cholestan-3-one 97% - High Purity at Best Price [forecastchemicals.com]
- 2. 5ALPHA-CHOLESTAN-3-ONE CAS#: 566-88-1 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. 5α-Cholestan-3-one | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. US3256338A - Stabilizers for ketone solvents - Google Patents [patents.google.com]
Strategies for reducing ion suppression in electrospray ionization of steroids.
Technical Support Center: Ion Suppression in Steroid Analysis
Topic: Strategies for reducing ion suppression in electrospray ionization (ESI) of steroids. Audience: Bioanalytical Scientists, Mass Spectrometrists, and Clinical Researchers.[1]
Welcome to the Steroid Analysis Technical Support Hub
Status: Operational Ticket ID: ESI-SUP-001 Subject: Overcoming Matrix Effects and Ion Suppression in LC-MS/MS Steroid Quantification
Steroids present a unique analytical paradox: they are physiologically potent at low concentrations (requiring high sensitivity) yet are chemically neutral and non-polar (resulting in poor ionization efficiency). When coupled with complex biological matrices like plasma or urine, they are highly susceptible to Ion Suppression —the invisible killer of quantitative accuracy.
This guide provides a validated, mechanistic approach to diagnosing and eliminating ion suppression, moving beyond "trial and error" to engineered robustness.
Module 1: The Diagnostic Phase
"How do I know if my signal loss is due to the matrix?"
Before optimizing, you must visualize the suppression. The standard comparison of slopes (Matrix-Matched vs. Solvent Curves) provides a number but not a location. You need to map the suppression zones relative to your analyte retention time.
Protocol: Post-Column Infusion (PCI) Profiling
This is the gold-standard qualitative test for mapping matrix effects.
Experimental Setup:
-
Syringe Pump: Load a standard solution of your analyte (e.g., Testosterone, 100 ng/mL) in mobile phase.
-
LC System: Inject a blank matrix extract (e.g., extracted plasma with no analyte spiked).
-
Connection: Use a PEEK tee connector to merge the column effluent with the syringe pump flow before it enters the ESI source.
Visual Workflow (DOT Diagram):
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects in real-time.
Data Interpretation:
-
The Baseline: Should be high and stable (due to the constant infusion from the syringe).
-
The Dips: Any negative deflection in the baseline indicates a suppression zone.
-
The Goal: Your analyte's retention time (RT) must not align with these dips. If it does, you have three options:
-
Shift the Analyte: Change gradient/column to move the peak.
-
Remove the Matrix: Improve sample prep (Module 2).
-
Switch Mode: Change ionization physics (Module 3).
-
Module 2: Sample Preparation Strategies
"My protein precipitation (PPT) method is fast, but my sensitivity is poor."
Protein precipitation removes proteins but leaves phospholipids (PLs) intact. PLs are the primary cause of ion suppression in bioanalysis because they accumulate at the droplet surface in the ESI source, preventing your steroid molecules from entering the gas phase.
Comparative Strategy Matrix
| Method | Phospholipid Removal | Analyte Recovery | Complexity | Best For |
| Protein Precipitation (PPT) | < 5% | High | Low | High-concentration drugs; not steroids. |
| Liquid-Liquid Extraction (LLE) | > 90% | Variable | Medium | Gold Standard for Steroids. Uses non-polar solvents (MTBE, Hexane) to exclude PLs. |
| Supported Liquid Extraction (SLE) | > 95% | High | Low | High-throughput replacement for LLE. |
| HybridSPE-Phospholipid | > 99% | High | Low | Simple "crash and shoot" workflow that chemically filters PLs. |
Q&A: Optimizing Extraction
Q: Why is LLE preferred over SPE for many steroid assays? A: Steroids are neutral and lipophilic. LLE using solvents like Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate mixtures provides high selectivity. Phospholipids are amphiphilic; while they dissolve in organic solvents, they are less soluble in pure non-polar solvents compared to steroids.
-
Tip: Avoid chlorinated solvents (DCM) if possible, as they tend to extract more matrix components than ether-based solvents.
Q: I want to use SPE. Which phase should I choose? A: Traditional C18 SPE often co-extracts phospholipids because both are hydrophobic.
-
Solution: Use Polymeric Weak Anion Exchange (WAX) SPE.
Module 3: Chemical & Instrumental Enhancement
"I've cleaned my sample, but the signal is still too low."
When matrix removal isn't enough, you must chemically engineer the ionization environment.
Strategy A: Mobile Phase Modifiers (The Fluoride Trick)
For neutral steroids (especially 3-keto-Δ4 steroids like Testosterone, Progesterone, Cortisol), protonation in standard acidic mobile phases (Formic Acid) is inefficient.
-
The Protocol: Add Ammonium Fluoride (
) to the aqueous mobile phase. -
Concentration: 0.1 – 6 mM
in water. -
Mechanism:
promotes ionization through a mechanism that is still debated but empirically proven to provide 10x–100x signal enhancement compared to Formic Acid for neutral steroids [2]. -
Warning:
can etch glass; use PEEK tubing and plastic solvent bottles where possible.
Strategy B: Derivatization
If the molecule won't ionize, change the molecule. Derivatization adds a moiety with high proton affinity (PA) or a permanent charge.[5]
Common Reagents:
-
Girard’s Reagent T (GT): Reacts with ketone groups (e.g., Testosterone, Androstenedione). Adds a permanently charged quaternary ammonium group.
-
Picolinic Acid: Reacts with hydroxyl groups (e.g., Estrogens). Adds a pyridine ring (high PA).
-
Dansyl Chloride: Classic reagent for estrogens (phenolic hydroxyls).
Derivatization Decision Tree (DOT Diagram):
Figure 2: Decision logic for selecting derivatization reagents based on steroid functional groups.
Module 4: Troubleshooting FAQ
Q: I see a suppression zone exactly where my steroid elutes. Can I just change the gradient? A: Yes. Phospholipids typically elute late in a reverse-phase gradient (high % organic).
-
Action: Make your gradient shallower at the start to elute the steroid earlier, or hold the high organic wash longer at the end to ensure PLs are cleared before the next injection.
-
Trap: If you don't wash the column long enough, PLs can wrap around and elute in the next injection's window. Always perform a "sawtooth" gradient wash at the end of every run.
Q: Should I switch to APCI? A: Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is significantly less susceptible to liquid-phase matrix effects (ion suppression) than ESI [3].
-
Trade-off: APCI is generally less sensitive than optimized ESI for many steroids. However, if your matrix effect in ESI is >50%, APCI might yield a better Signal-to-Noise ratio even if the absolute signal is lower.
Q: How do I quantify the matrix effect (ME)?
A: Use the Post-Extraction Spike method.
-
Negative value = Suppression.
-
Positive value = Enhancement.
-
Acceptable range: ±15% (or matrix-matched calibration is required).
References
-
Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome matrix effects in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1353, 121-129. Link
-
Schiffer, L., et al. (2022). Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride.[6][7][8] medRxiv. Link
-
Dams, R., et al. (2003). Matrix effects in bioanalysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Link
-
Higashi, T. (2004).[9] Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 378, 875–882.[9] Link
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Selection of appropriate internal standards for 5alpha-Cholestan-3-one quantification.
Technical Support Center: Quantification of 5α-Cholestan-3-one
A Guide to Selecting the Appropriate Internal Standard
Welcome, researchers, scientists, and drug development professionals, to our dedicated resource for the accurate quantification of 5α-Cholestan-3-one. As a Senior Application Scientist, I understand that robust and reproducible quantification is paramount to your research. A critical, and often challenging, aspect of achieving this is the selection of an appropriate internal standard (IS). This guide provides in-depth technical advice, troubleshooting tips, and frequently asked questions to navigate this crucial step in your analytical workflow.
The Central Role of an Internal Standard
In quantitative mass spectrometry, an internal standard is a compound of known concentration added to a sample to correct for variations during sample preparation and analysis.[1][2] The fundamental principle is that the IS and the analyte of interest, 5α-Cholestan-3-one, will behave similarly throughout the entire analytical process, from extraction to detection.[1] Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the IS. This allows for accurate quantification by comparing the analyte's response to that of the IS.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered when selecting an internal standard for 5α-Cholestan-3-one quantification.
Q1: What are the ideal characteristics of an internal standard for 5α-Cholestan-3-one analysis?
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be chemically and physically similar to 5α-Cholestan-3-one to ensure comparable extraction efficiency and ionization response in the mass spectrometer.
-
Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the IS should ideally co-elute or elute very close to the analyte to experience similar matrix effects.[3]
-
Mass Difference: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer. A mass difference of at least 3-4 Da is generally recommended to avoid isotopic overlap.
-
Purity: The internal standard should be of high chemical and isotopic purity to ensure accurate quantification.[3][4]
-
Stability: The IS must be stable throughout the sample preparation, storage, and analysis process.
-
Non-Endogenous: The internal standard should not be naturally present in the biological samples being analyzed.[1]
Q2: What are the most common types of internal standards used for 5α-Cholestan-3-one quantification?
The two primary categories of internal standards are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[2] A SIL IS is a synthetic version of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[5] For 5α-Cholestan-3-one, a deuterated or ¹³C-labeled version would be the ideal choice.
-
Structural Analogs: These are molecules that are structurally similar to the analyte but not isotopically labeled. While not as ideal as SIL standards, they can be a viable option when a SIL version is unavailable or cost-prohibitive.
Q3: Why are stable isotope-labeled internal standards, like deuterated 5α-Cholestan-3-one, considered the best choice?
Stable isotope-labeled internal standards are superior because they have nearly identical chemical and physical properties to the unlabeled analyte.[5] This means they will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[5] The use of SIL analogs has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays.[5] This close similarity allows them to effectively compensate for variations in sample preparation and matrix effects, leading to the most accurate and precise quantification.[3]
Q4: Can I use a structural analog as an internal standard? What are the potential drawbacks?
Yes, a structural analog can be used, but with caution. The key is to select an analog that closely mimics the behavior of 5α-Cholestan-3-one. However, even small structural differences can lead to variations in extraction efficiency, chromatographic behavior, and ionization response. These differences can introduce bias and reduce the accuracy of your quantification. If a structural analog is used, thorough validation is crucial to demonstrate that it adequately corrects for analytical variability.
Q5: Where should the isotopic label be placed in a deuterated internal standard for 5α-Cholestan-3-one?
The deuterium labels should be placed on non-exchangeable positions within the molecule.[5] Placing them on sites prone to hydrogen-deuterium exchange with the solvent or matrix components can lead to a loss of the label and inaccurate quantification.[5] For 5α-Cholestan-3-one, labeling on the steroid backbone, away from the ketone group, is generally preferred.
Troubleshooting Guide
Even with a carefully chosen internal standard, you may encounter challenges during your analysis. This section provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor reproducibility of IS signal | Inconsistent addition of IS; IS degradation; Matrix effects. | 1. Verify Pipetting Accuracy: Ensure the pipette used to add the IS is calibrated and functioning correctly. 2. Check IS Stability: Prepare fresh IS stock solutions. Evaluate the stability of the IS in the sample matrix and storage conditions. 3. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess ion suppression or enhancement.[6] If significant matrix effects are observed, consider optimizing sample preparation to remove interfering components.[7][8] |
| IS peak shape is poor (e.g., fronting, tailing) | Column overload; Contamination of the LC system or column; Inappropriate mobile phase. | 1. Reduce Injection Volume/Concentration: Overloading the column can lead to poor peak shape. 2. Clean the LC System: Flush the system with appropriate solvents to remove contaminants.[9][10] Consider replacing the guard column or analytical column if necessary.[9] 3. Optimize Mobile Phase: Ensure the mobile phase composition and pH are suitable for the analyte and column chemistry.[9] |
| Significant difference in retention time between analyte and SIL IS | Isotopic effects (more common with a high number of deuterium labels); Different chemical forms. | 1. Minimize Deuterium Labeling: While a sufficient mass shift is needed, an excessive number of deuterium atoms can sometimes lead to a slight shift in retention time. 2. Confirm Chemical Purity: Ensure both the analyte and IS are in the same chemical form and free of impurities that might have different chromatographic properties. |
| Inaccurate quantification despite using a SIL IS | Isotopic impurity of the IS; Incorrect concentration of the IS stock solution; Non-linear detector response. | 1. Check Isotopic Purity: The SIL IS may contain a small percentage of the unlabeled analyte.[11] If the concentration of the IS is significantly higher than the analyte, this can lead to overestimation. 2. Verify Stock Solution Concentration: Prepare a new stock solution from a fresh weigh-out of the IS. 3. Assess Linearity: Ensure that both the analyte and IS concentrations fall within the linear dynamic range of the mass spectrometer. |
| Matrix effects are not adequately corrected by the IS | The IS and analyte are eluting at slightly different times, experiencing different co-eluting interferences; The structural analog IS does not behave identically to the analyte. | 1. Optimize Chromatography: Aim for perfect co-elution of the analyte and SIL IS. 2. Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove matrix components that cause ion suppression or enhancement.[8] 3. Re-evaluate Structural Analog: If using a structural analog, its inability to perfectly mimic the analyte might be the issue. Consider synthesizing or purchasing a SIL IS. |
Experimental Protocols & Workflows
Workflow for Internal Standard Selection and Validation
The following diagram illustrates a systematic approach to selecting and validating an internal standard for 5α-Cholestan-3-one quantification.
Caption: A workflow for the selection and validation of an internal standard.
Data Presentation: Comparison of Potential Internal Standards
The table below provides a comparative overview of potential internal standards for 5α-Cholestan-3-one quantification.
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope-Labeled (SIL) | d4-5α-Cholestan-3-one | - Co-elutes with analyte- Experiences identical matrix effects- Highest accuracy and precision | - Higher cost- May not be commercially available |
| Structural Analog (Ketosteroid) | Epicoprostanone (5β-Cholestan-3-one) | - Structurally similar- Lower cost than SIL | - Different chromatographic retention- May have different ionization efficiency- Less effective at correcting for matrix effects |
| Structural Analog (Non-ketosteroid) | Stigmastanol | - Commercially available- Lower cost | - Significant differences in structure and polarity- Poor correction for extraction and matrix effects |
Authoritative Grounding & Comprehensive References
For accurate and reliable quantification, it is essential to ground your methods in established scientific principles. The use of an appropriate internal standard, particularly a stable isotope-labeled one, is a cornerstone of robust bioanalytical method development as recommended by regulatory guidelines.
This guide is intended to provide a strong foundation for your work. For further in-depth information, please consult the references listed below.
References
-
Determining non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences. (n.d.). Retrieved from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]
-
Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry. (2025, November 24). ResearchGate. Retrieved from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). Retrieved from [Link]
-
Determination of ketosteroid hormones in meat by liquid chromatography tandem mass spectrometry and derivatization chemistry. (2015). Analytical and Bioanalytical Chemistry, 407(19), 5835–5842. Retrieved from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). Retrieved from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved from [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. Retrieved from [Link]
-
Sterol Analysis by Quantitative Mass Spectrometry. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correlation Coefficients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. myadlm.org [myadlm.org]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. youtube.com [youtube.com]
Calibration curve issues in the quantitative analysis of 5alpha-Cholestan-3-one.
Technical Support Center: Quantitative Analysis of 5 -Cholestan-3-one
Topic: Calibration Curve & Quantitative Analysis Troubleshooting
Analyte: 5
Introduction: The "Ghost" in the Sterol Profile
5
Its lack of a hydroxyl group renders it chemically distinct from common sterols (like cholesterol or sitosterol), leading to unique analytical challenges.[2] It does not silylate with standard reagents (e.g., BSTFA) unless enolized, and it ionizes poorly in ESI without derivatization.[2]
This guide addresses the three most common failure modes: Non-linearity due to Adsorption , Ionization Saturation , and Derivatization Inconsistencies .[1][2]
Module 1: Linearity & Range (The "Drooping" Curve)
Issue: The calibration curve shows excellent linearity at high concentrations (
Root Cause Analysis:
Unlike cholesterol, 5
Troubleshooting Protocol:
| Parameter | Standard Practice (Risk) | Optimized Protocol (Solution) |
| Stock Solvent | Methanol (MeOH) | Chloroform:Methanol (2:1) or Toluene .[1][2] The ketone is sparingly soluble in pure MeOH.[2] |
| Diluent | Water:MeOH (50:[2]50) | Isopropanol:Acetonitrile (50:50) . Avoid water in working standards if possible. |
| Vials | Standard PP or Glass | Silanized Glass Vials only. Never store low-conc standards in plastic.[1][2] |
| Pipetting | Standard tips | Pre-wet tips 3x with solvent before aspiration to saturate surface sites.[1][2] |
Visual Logic: Adsorption Troubleshooting
Figure 1: Decision tree for diagnosing signal loss at low concentrations.
Module 2: Sensitivity & Detection (LC-MS/MS)
Issue: Poor sensitivity in LC-MS/MS using Electrospray Ionization (ESI).
Scientific Context:
5
-
APCI (Atmospheric Pressure Chemical Ionization): The preferred method for underivatized sterols.[2] It relies on charge transfer in the gas phase.[2]
-
ESI (Electrospray Ionization): Requires Derivatization to introduce a permanently charged moiety (e.g., Girard T reagent).[2]
Q: I must use ESI. How do I derivatize 5
Derivatization Protocol (Girard T):
-
Evaporation: Dry 100
L of sample/standard under . -
Reagent Addition: Add 100
L of Girard T solution (10 mg/mL in Methanol with 1% Formic Acid). -
Incubation: Vortex and heat at 60°C for 60 minutes . (Crucial: The ketone is sterically hindered; room temp reaction is incomplete).
-
Quenching: No quenching needed; inject directly or dilute with mobile phase.[1][2]
-
MS Transition: Monitor the transition
. (Loss of trimethylamine).[2]
Visual Logic: Derivatization Workflow
Figure 2: Reaction pathway for introducing charge to the neutral ketone for ESI-MS sensitivity.[1][2]
Module 3: GC-MS Specific Issues
Issue: Peak tailing or "splitting" in Gas Chromatography.
Root Cause:
While 5
Troubleshooting Guide:
-
Liner Choice: Use a deactivated splitless liner with glass wool .[1][2] Active silanol groups on non-deactivated glass will catalyze enolization.[1][2]
-
Derivatization (Optional but Recommended):
-
Standard Silylation (BSTFA/TMCS):Ineffective. It will not react with the ketone.[2]
-
MOX (Methoxyamine HCl):[2] Reacts with the ketone to form methoxime derivatives.[2] This "locks" the ketone, preventing enolization and improving peak shape.[2]
-
Protocol: Add 50
L MOX reagent (2% in Pyridine), incubate 60°C for 1 hour.
-
-
Column: Use a 5% Phenyl-polysiloxane column (e.g., DB-5ms or HP-5ms).[1][2] High-polarity columns (Wax) may cause excessive retention and bleeding.[1][2]
Module 4: The Internal Standard Trap
Issue: You are using 5
Explanation:
Although often cited as "non-endogenous," 5
Validation Step: Before running your curve, perform a Standard Addition test on your biological matrix without adding the IS.[2]
-
If a peak exists at the IS retention time/mass transition: You cannot use this molecule as an IS.
-
Alternative IS: Use deuterated analogs (e.g., Cholesterol-d7 or 5
-Cholestan-3-one-d5 ).[1][2] Isotope dilution is always superior to structural analogs.[1][2]
Summary of Critical Parameters
| Feature | Requirement | Reason |
| Solubility | High Lipophilicity | Requires high % Organic solvent.[1][2] Insoluble in water.[1][2] |
| Adsorption | High | Use Silanized Glass.[1][2] Avoid plastics for low conc.[1][2] |
| LC-MS Ionization | APCI (+) or ESI (+) with Derivatization | Neutral molecule; poor proton affinity in standard ESI.[1][2] |
| GC-MS | Deactivated Liner | Prevents keto-enol tautomerism/tailing.[1][2] |
| Light Sensitivity | Moderate | Store standards in amber vials to prevent oxidation.[1][2] |
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Cholestan-3-one, (5
)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][2] -
Griffiths, W. J., et al. (2013).[2] Analytical strategies for oxysterols. Biochemical and Biophysical Research Communications, 446(3), 637-644.[1][2] (Context: Derivatization strategies for sterol ketones). [Link]
-
Honda, A., et al. (2008).[2] Highly sensitive analysis of sterols using LC-MS/MS with Girard P derivatization. Journal of Lipid Research, 49(9), 2063–2073.[2] [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Evaluating 5alpha-Cholestan-3-one Assays: A Comparative Analysis of Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 5alpha-Cholestan-3-one is paramount for understanding steroid metabolism and its implications in various physiological and pathological states. This guide provides an in-depth technical evaluation of a competitive ELISA for 5alpha-Cholestan-3-one, juxtaposed with established mass spectrometry-based methods. We will delve into the critical performance characteristics of linearity, accuracy, and precision, offering a framework for rigorous assay validation and comparison.
Introduction to 5alpha-Cholestan-3-one and its Measurement
5alpha-Cholestan-3-one is a 3-oxo-5alpha-steroid that serves as a metabolite in the cholesterol pathway.[1] Its accurate measurement is crucial for researchers investigating steroidogenesis, neurosteroid activity, and as a potential biomarker in certain metabolic disorders. The choice of analytical method can significantly impact the reliability and interpretation of experimental results. While immunoassays like ELISA offer high throughput and ease of use, mass spectrometry techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are often considered the gold standard due to their high specificity and sensitivity.
This guide will focus on a hypothetical, yet representative, competitive ELISA, herein referred to as "Assay X," and compare its performance against a validated LC-MS/MS method ("Alternative Method Y") and briefly touch upon GC-MS as another alternative.
The Principle of Competitive ELISA for Small Molecules
Given that 5alpha-Cholestan-3-one is a small molecule, a competitive ELISA format is the most suitable immunoassay approach. In this setup, the 5alpha-Cholestan-3-one present in the sample competes with a fixed amount of enzyme-labeled 5alpha-Cholestan-3-one for binding to a limited number of capture antibody sites coated on the microplate. The resulting signal is inversely proportional to the concentration of 5alpha-Cholestan-3-one in the sample.
Caption: Workflow of a competitive ELISA for 5alpha-Cholestan-3-one.
Experimental Validation: A Triad of Performance Metrics
A robust analytical method must be thoroughly validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for method validation, focusing on key parameters such as linearity, accuracy, and precision.[2][3][4]
Linearity: Establishing a Proportional Response
Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte in the sample within a given range.
Experimental Protocol for Linearity Assessment:
-
Preparation of Standards: A stock solution of high-purity 5alpha-Cholestan-3-one is serially diluted in the assay buffer to create a minimum of five to seven concentration levels spanning the expected measuring range.
-
Assay Procedure: Each standard is run in the assay in triplicate according to the manufacturer's protocol for Assay X. For the LC-MS/MS method (Alternative Method Y), the same standards are injected into the instrument.
-
Data Analysis: The response (e.g., optical density for ELISA, peak area for LC-MS/MS) is plotted against the known concentration of the standards. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. An R² value close to 1.0 indicates a strong linear relationship.
Table 1: Comparison of Linearity for 5alpha-Cholestan-3-one Assays
| Parameter | Assay X (Competitive ELISA) | Alternative Method Y (LC-MS/MS) |
| Linear Range | 0.5 - 50 ng/mL | 0.1 - 100 ng/mL |
| Coefficient of Determination (R²) | ≥ 0.990 | ≥ 0.995 |
| Curve Fit | Four-parameter logistic | Linear |
Insight for the Scientist: While a linear fit is common for LC-MS/MS, competitive ELISAs often exhibit a sigmoidal curve, which is best described by a four-parameter logistic regression. The "linear range" for an ELISA often refers to the most reliable portion of this curve.
Caption: Experimental workflow for linearity assessment.
Accuracy: Closeness to the True Value
Accuracy measures the closeness of the measured value to the true or accepted reference value. It is typically assessed by spike and recovery experiments.
Experimental Protocol for Accuracy Assessment:
-
Sample Preparation: Samples of the biological matrix (e.g., plasma, serum) are spiked with known concentrations of 5alpha-Cholestan-3-one at low, medium, and high levels within the linear range of the assay.
-
Assay Procedure: Both spiked and unspiked samples are analyzed in triplicate using Assay X and Alternative Method Y.
-
Data Analysis: The percentage recovery is calculated using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration] x 100
Table 2: Comparison of Accuracy for 5alpha-Cholestan-3-one Assays
| Spike Level | Assay X (Competitive ELISA) (% Recovery) | Alternative Method Y (LC-MS/MS) (% Recovery) |
| Low (1 ng/mL) | 85 - 115% | 95 - 105% |
| Medium (10 ng/mL) | 90 - 110% | 98 - 102% |
| High (40 ng/mL) | 88 - 112% | 97 - 103% |
| Acceptance Criteria | 80 - 120% | 85 - 115% |
Insight for the Scientist: LC-MS/MS generally exhibits higher accuracy due to its superior specificity, which minimizes interference from other matrix components. Competitive ELISAs can be susceptible to cross-reactivity with structurally similar steroids, potentially affecting accuracy.
Precision: Reproducibility of Measurements
Precision is the measure of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV).
-
Intra-assay precision (repeatability): Variation within the same assay run.
-
Inter-assay precision (intermediate precision): Variation between different assay runs, on different days, or with different operators.
Experimental Protocol for Precision Assessment:
-
Preparation of Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations of 5alpha-Cholestan-3-one in the relevant biological matrix.
-
Intra-assay Precision: Multiple replicates (n ≥ 20) of each QC level are analyzed in a single assay run.
-
Inter-assay Precision: The QC samples are analyzed in multiple assay runs (n ≥ 10) performed on different days.
-
Data Analysis: The mean, standard deviation, and %CV are calculated for each QC level.
Table 3: Comparison of Precision for 5alpha-Cholestan-3-one Assays
| Precision Type | QC Level | Assay X (Competitive ELISA) (%CV) | Alternative Method Y (LC-MS/MS) (%CV) |
| Intra-assay | Low | < 10% | < 5% |
| Medium | < 8% | < 3% | |
| High | < 8% | < 3% | |
| Inter-assay | Low | < 15% | < 8% |
| Medium | < 12% | < 5% | |
| High | < 12% | < 5% | |
| Acceptance Criteria | Intra: < 15%, Inter: < 20% | Intra: < 10%, Inter: < 15% |
Insight for the Scientist: The higher variability in ELISA can be attributed to multiple manual steps and the biological nature of the reagents. LC-MS/MS, being a more automated and physically-based measurement, typically yields higher precision.
Caption: Experimental workflow for precision assessment.
Comparison with Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for steroid analysis. It often requires derivatization of the analyte to increase its volatility and thermal stability. While GC-MS can provide excellent specificity and sensitivity, the sample preparation is typically more complex and time-consuming compared to LC-MS/MS and ELISA. The performance characteristics of a well-validated GC-MS method for 5alpha-Cholestan-3-one would be expected to be comparable to or exceed those of LC-MS/MS in terms of accuracy and precision.
Conclusion and Recommendations
The selection of an appropriate assay for 5alpha-Cholestan-3-one depends on the specific requirements of the research.
-
Assay X (Competitive ELISA) is a suitable choice for high-throughput screening and studies where a larger number of samples need to be analyzed, and a slightly lower level of precision and accuracy is acceptable. Its ease of use and lower cost are significant advantages.
-
Alternative Method Y (LC-MS/MS) is the preferred method for studies requiring high accuracy, precision, and specificity, such as in clinical research and drug development, where definitive quantification is critical.
-
GC-MS remains a valuable tool, particularly in discovery and in-depth metabolic profiling, though it is less suited for routine high-throughput analysis.
It is imperative for researchers to critically evaluate the performance of their chosen assay in their own laboratory and with their specific sample matrix. This guide provides a framework for such an evaluation, empowering scientists to make informed decisions and generate high-quality, reproducible data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubChem. (n.d.). 5alpha-Cholestan-3-one. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Method Evaluation. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
Sources
- 1. 5alpha-Cholestan-3-one | C27H46O | CID 92128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5α-Cholestan-3-one | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
